molecular formula C11H12O3 B1403626 3-(3-Methylphenyl)oxetane-3-carboxylic acid CAS No. 1393568-32-5

3-(3-Methylphenyl)oxetane-3-carboxylic acid

Katalognummer: B1403626
CAS-Nummer: 1393568-32-5
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: PUBYOBVGHIJMER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Methylphenyl)oxetane-3-carboxylic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methylphenyl)oxetane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methylphenyl)oxetane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(3-methylphenyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8-3-2-4-9(5-8)11(10(12)13)6-14-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBYOBVGHIJMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(COC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif has garnered significant attention in modern medicinal chemistry, serving as a valuable bioisostere for gem-dimethyl and carbonyl groups. Its incorporation into drug candidates has been shown to favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway to 3-(3-Methylphenyl)oxetane-3-carboxylic acid, a key building block for the development of novel therapeutics. The described methodology is grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility. We will delve into the causal reasoning behind experimental choices, provide detailed step-by-step protocols, and present data in a clear, accessible format.

Introduction: The Strategic Value of the Oxetane Scaffold

The deliberate incorporation of small, strained ring systems into molecular architectures is a powerful strategy in drug design. Among these, the oxetane ring has emerged as a particularly advantageous scaffold.[1] Unlike its more strained counterpart, the oxirane, the oxetane ring generally exhibits greater stability towards a range of chemical transformations.[2] The 3,3-disubstituted oxetane core, being achiral, offers a unique opportunity to influence molecular properties without introducing additional stereogenic centers.[1] The synthesis of 3-aryl-3-carboxylic acid-substituted oxetanes provides access to a class of compounds with significant potential for lead optimization and the development of new chemical entities.

This guide will focus on a reliable and scalable synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid, a versatile intermediate for further chemical elaboration.

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid hinges on the strategic formation of the oxetane ring and the subsequent introduction or unmasking of the carboxylic acid functionality. Several synthetic strategies have been reported for the preparation of analogous 3,3-disubstituted oxetanes.[3][4] A particularly effective approach involves the oxidation of a primary alcohol precursor. This strategy is advantageous as it often proceeds under mild conditions that preserve the integrity of the oxetane ring.

Our retrosynthetic analysis identifies 3-(3-Methylphenyl)-3-(hydroxymethyl)oxetane as the key intermediate. This precursor can be accessed from a suitably substituted 1,3-diol, which in turn can be prepared from commercially available starting materials.

Synthetic Workflow Overview

The overall synthetic pathway is a multi-step process that begins with the alkylation of diethyl malonate, followed by reduction to a 1,3-diol, cyclization to form the oxetane ring, and finally, oxidation to the target carboxylic acid.

Synthesis_Workflow A Diethyl Malonate + 3-Methylbenzyl Bromide B Diethyl (3-methylbenzyl)malonate A->B  Alkylation (NaOEt, EtOH) C 2-(3-Methylbenzyl)propane-1,3-diol B->C  Reduction (LiAlH4, THF) D 3-(3-Methylphenyl)-3-(hydroxymethyl)oxetane C->D  Intramolecular Cyclization (TsCl, Pyridine then NaOH) E 3-(3-Methylphenyl)oxetane-3-carboxylic acid D->E  Oxidation (Pd/C, O2, aq. NaOH)

Caption: Synthetic pathway for 3-(3-Methylphenyl)oxetane-3-carboxylic acid.

Detailed Experimental Protocols

4.1. Step 1: Synthesis of Diethyl (3-methylbenzyl)malonate

Rationale: This step establishes the carbon skeleton of the target molecule. The alkylation of diethyl malonate is a classic and high-yielding method for carbon-carbon bond formation. Sodium ethoxide is a suitable base for deprotonating the acidic α-proton of diethyl malonate, forming a nucleophilic enolate that readily reacts with the electrophilic 3-methylbenzyl bromide.

Protocol:

  • An oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).[5]

  • To the flask, add absolute ethanol (200 mL) followed by the careful, portion-wise addition of sodium metal (5.75 g, 0.25 mol) to generate sodium ethoxide in situ.

  • Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl malonate (40.0 g, 0.25 mol) dropwise.

  • Stir the resulting solution for 30 minutes at room temperature.

  • Add 3-methylbenzyl bromide (46.3 g, 0.25 mol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water (150 mL) and diethyl ether (200 mL).

  • The aqueous layer is extracted with diethyl ether (2 x 100 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • The crude diethyl (3-methylbenzyl)malonate is purified by vacuum distillation.

4.2. Step 2: Synthesis of 2-(3-Methylbenzyl)propane-1,3-diol

Rationale: The reduction of the two ester functionalities in diethyl (3-methylbenzyl)malonate to primary alcohols is necessary to generate the 1,3-diol required for the subsequent oxetane ring formation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting esters to alcohols.

Protocol:

  • A 1 L three-necked round-bottom flask, oven-dried and equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, is charged with a suspension of lithium aluminum hydride (14.2 g, 0.375 mol) in anhydrous tetrahydrofuran (THF, 400 mL).[5]

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of diethyl (3-methylbenzyl)malonate (62.6 g, 0.25 mol) in anhydrous THF (100 mL) is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3 hours.

  • The reaction is carefully quenched by cooling to 0 °C and the sequential, dropwise addition of water (14 mL), 15% aqueous sodium hydroxide (14 mL), and finally water (42 mL).

  • The resulting white precipitate is removed by filtration, and the filter cake is washed with THF.

  • The combined filtrate and washings are concentrated under reduced pressure to yield the crude 2-(3-methylbenzyl)propane-1,3-diol, which can often be used in the next step without further purification.

4.3. Step 3: Synthesis of 3-(3-Methylphenyl)-3-(hydroxymethyl)oxetane

Rationale: The formation of the oxetane ring is achieved via an intramolecular Williamson ether synthesis. One of the primary hydroxyl groups of the 1,3-diol is selectively converted into a good leaving group (tosylate), followed by an intramolecular nucleophilic attack by the other hydroxyl group under basic conditions.

Protocol:

  • A solution of 2-(3-methylbenzyl)propane-1,3-diol (45.1 g, 0.25 mol) in pyridine (250 mL) is cooled to 0 °C in an ice bath.

  • p-Toluenesulfonyl chloride (47.7 g, 0.25 mol) is added portion-wise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at 0 °C for 4 hours and then allowed to stand at 4 °C overnight.

  • The mixture is poured into ice-water (500 mL) and extracted with dichloromethane (3 x 200 mL).

  • The combined organic layers are washed with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tosylate.

  • The crude tosylate is dissolved in methanol (300 mL), and a solution of sodium hydroxide (12.0 g, 0.3 mol) in water (30 mL) is added.

  • The mixture is heated to reflux for 2 hours.

  • After cooling, the methanol is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 3-(3-methylphenyl)-3-(hydroxymethyl)oxetane.

4.4. Step 4: Synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid

Rationale: The final step is the oxidation of the primary alcohol to a carboxylic acid. A patented process describes a mild and efficient method for the oxidation of 3-substituted-3-hydroxymethyl-oxetanes using oxygen in the presence of a palladium or platinum catalyst in an aqueous alkaline medium.[6][7] This method is advantageous as it avoids harsh oxidizing agents that could potentially cleave the strained oxetane ring.[8]

Protocol:

  • To a pressure-resistant reaction vessel, add 3-(3-methylphenyl)-3-(hydroxymethyl)oxetane (17.8 g, 0.1 mol), water (200 mL), and sodium hydroxide (8.0 g, 0.2 mol).

  • Add 5% palladium on carbon (1.0 g) to the mixture.

  • The vessel is sealed, purged with oxygen, and then pressurized with oxygen to 3-5 bar.

  • The mixture is heated to 80 °C and stirred vigorously for 6-8 hours, monitoring oxygen uptake.

  • After cooling to room temperature, the catalyst is removed by filtration through a pad of celite.

  • The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid.

  • The resulting white precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-(3-Methylphenyl)oxetane-3-carboxylic acid.

Data Summary

StepProductStarting MaterialReagentsTypical Yield
1Diethyl (3-methylbenzyl)malonateDiethyl malonate, 3-Methylbenzyl bromideNaOEt, EtOH85-95%
22-(3-Methylbenzyl)propane-1,3-diolDiethyl (3-methylbenzyl)malonateLiAlH₄, THF80-90%
33-(3-Methylphenyl)-3-(hydroxymethyl)oxetane2-(3-Methylbenzyl)propane-1,3-diolTsCl, Pyridine; NaOH60-70%
43-(3-Methylphenyl)oxetane-3-carboxylic acid3-(3-Methylphenyl)-3-(hydroxymethyl)oxetanePd/C, O₂, NaOH80-90%

Conclusion

The synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid presented herein provides a reliable and scalable route to a valuable building block for drug discovery. The methodology is based on well-established chemical transformations, and the rationale behind each step has been clearly articulated. By following these detailed protocols, researchers can confidently prepare this compound in high purity and yield, enabling its incorporation into a wide range of biologically active molecules. The inherent stability of the oxetane ring under the described conditions underscores the robustness of this synthetic approach.[2]

References

  • W. K. Chan, et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • H. J. Quadbeck-Seeger, et al. (1989). Process for the preparation of oxetane-3-carboxylic acids.
  • I. S. G. S. T. M. G. R. I. S. V. L. R. H. S. S. V. R. P. V. K. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC. [Link]

  • A. J. Bull, et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. [Link]

  • H. J. Quadbeck-Seeger, et al. (1987). Process for the preparation of oxetan-3-carboxylic acids.
  • S. C. Sutton, et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask... Organic Syntheses. [Link]

  • I. S. G. S. T. M. G. R. I. S. V. L. R. H. S. S. V. R. P. V. K. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • J. A. Bull, et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. PubMed. [Link]

  • S. Vigo, et al. (2014). Synthesis of 3,3-disubstituted oxetane building blocks. ResearchGate. [Link]

  • A. M. F. Phillips, et al. (2023). Taming 3-Oxetanyllithium Using Continuous Flow Technology. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Preparation of 3-(3-Methylphenyl)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The oxetane ring has emerged as a highly sought-after structural motif in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates.[1] This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway to 3-(3-Methylphenyl)oxetane-3-carboxylic acid, a key building block for incorporating this privileged scaffold. We will delve into the strategic rationale behind the chosen synthetic route, present detailed, step-by-step experimental protocols, and discuss critical parameters for success. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

The Strategic Imperative for Oxetanes in Drug Design

The oxetane moiety, a four-membered cyclic ether, is far more than a simple linker. Its incorporation into a molecule can confer significant advantages, acting as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities.[2] This substitution can lead to marked improvements in critical drug-like properties, including:

  • Enhanced Aqueous Solubility: The polar nature of the ether oxygen introduces a hydrogen bond acceptor, often improving solubility and reducing the need for ionizable groups.[1]

  • Reduced Lipophilicity: Replacing lipophilic fragments like a tert-butyl group with a more polar oxetane can lower the overall LogP of a compound, which is often beneficial for its pharmacokinetic profile.[3]

  • Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more labile functional groups.[3]

  • Three-Dimensionality: The puckered, non-planar structure of the oxetane ring introduces conformational rigidity and a defined three-dimensional vector for substituents, which can be crucial for optimizing binding interactions with biological targets.[1]

Specifically, 3,3-disubstituted oxetanes, such as the target molecule 3-(3-Methylphenyl)oxetane-3-carboxylic acid, provide a versatile platform for introducing this scaffold with a defined aryl orientation and a carboxylic acid handle for further chemical elaboration, such as amide bond formation.[4]

Synthetic Strategy: A Multi-Step Approach from Malonates

Several general strategies exist for the synthesis of the oxetane ring, including the Paternò-Büchi reaction and functionalization of oxetan-3-one.[2][5][6] However, for constructing a 3-aryl-3-carboxy substituted oxetane, a highly reliable and scalable approach begins with a suitably substituted malonic ester. This method offers excellent control over the substitution pattern at the C3 position.

Our retrosynthetic analysis identifies a 1,3-diol as the key precursor for the oxetane ring, which can be formed via an intramolecular Williamson ether synthesis. This diol, in turn, is accessible from the reduction of a substituted malonic ester.

G Target 3-(3-Methylphenyl)oxetane-3-carboxylic acid Precursor1 [3-(3-Methylphenyl)oxetan-3-yl]methanol Target->Precursor1 Oxidation Precursor2 2-(3-Methylphenyl)-2-(hydroxymethyl)propane-1,3-diol Precursor1->Precursor2 Intramolecular Cyclization (Williamson Ether Synthesis) Precursor3 Diethyl (3-methylphenyl)(hydroxymethyl)malonate Precursor2->Precursor3 Diester Reduction (e.g., LiAlH4) StartingMaterial Diethyl (3-methylphenyl)malonate Precursor3->StartingMaterial Hydroxymethylation

Caption: Retrosynthetic pathway for the target compound.

This multi-step pathway, detailed below, is chosen for its reliability, scalability, and use of well-established chemical transformations.[7]

Detailed Synthetic Protocols

Step 1: Synthesis of Diethyl 2-(hydroxymethyl)-2-(m-tolyl)malonate

The synthesis begins with the hydroxymethylation of the active methylene compound, diethyl 2-(m-tolyl)malonate, using paraformaldehyde. A mild base is used to catalyze the reaction.

  • Rationale: This reaction introduces the first of the three required carbinol carbons in a controlled manner. Diethyl 2-(m-tolyl)malonate is a commercially available starting material, providing a practical entry point to the synthesis.

Protocol:

  • To a stirred solution of diethyl 2-(m-tolyl)malonate (1.0 eq) in ethanol, add potassium carbonate (0.2 eq) and paraformaldehyde (1.2 eq).

  • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter off the base.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Synthesis of 2-(Hydroxymethyl)-2-(m-tolyl)propane-1,3-diol

The diester from Step 1 is exhaustively reduced to the corresponding triol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

  • Rationale: LiAlH₄ is a potent, non-selective reducing agent capable of converting both ester functionalities to primary alcohols, thereby generating the key 1,3-diol precursor required for cyclization.

Protocol:

  • Caution: LiAlH₄ reacts violently with water. Perform this reaction under an inert atmosphere (N₂ or Ar) using anhydrous solvents.

  • Suspend LiAlH₄ (3.0 eq) in anhydrous tetrahydrofuran (THF) in a flask equipped with a dropping funnel and reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the diethyl 2-(hydroxymethyl)-2-(m-tolyl)malonate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF.

  • Concentrate the combined filtrates under reduced pressure to yield the triol as a viscous oil or solid.

Step 3: Synthesis of [3-(3-Methylphenyl)oxetan-3-yl]methanol

This crucial step involves the selective activation of one primary hydroxyl group followed by intramolecular cyclization to form the oxetane ring.

  • Rationale: The three primary hydroxyl groups of the triol have similar reactivity. However, by using a stoichiometric amount of a bulky activating agent like tosyl chloride under controlled conditions, it is possible to favor monotosylation. The subsequent addition of a strong, non-nucleophilic base promotes an intramolecular Sₙ2 reaction (Williamson ether synthesis), where one of the remaining hydroxyl groups displaces the tosylate to form the strained four-membered ring.[7][8]

Protocol:

  • Dissolve the triol (1.0 eq) from Step 2 in a mixture of pyridine and dichloromethane at 0 °C.

  • Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 6-8 hours, monitoring for the formation of the monotosylate.

  • Without isolating the intermediate, add powdered potassium hydroxide (3.0 eq) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir vigorously for 12-18 hours.

  • Quench the reaction by adding water. Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to isolate the target oxetane alcohol.

Step 4: Synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid

The final step is the oxidation of the primary alcohol to the carboxylic acid. A catalytic oxidation method is preferred for its efficiency and milder conditions compared to stoichiometric heavy-metal oxidants.[9][10]

  • Rationale: Catalytic oxidation using a platinum or palladium catalyst with oxygen as the terminal oxidant in an aqueous alkaline medium is an effective and scalable method for converting primary alcohols to carboxylic acids.[9] The basic conditions deprotonate the alcohol, facilitating oxidation, and also trap the final product as its carboxylate salt.

Protocol:

  • Combine [3-(3-Methylphenyl)oxetan-3-yl]methanol (1.0 eq), 5% Platinum on carbon (Pt/C, ~5 mol%), and 1M aqueous sodium hydroxide in a reaction vessel.

  • Pressurize the vessel with oxygen (or bubble oxygen through the vigorously stirred mixture) at a controlled temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by LC-MS.

  • Once the starting material is consumed, cool the mixture, filter off the catalyst, and wash it with water.

  • Wash the aqueous filtrate with a non-polar solvent like methyl tert-butyl ether (MTBE) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl.

  • The carboxylic acid product may precipitate or can be extracted with ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-(3-Methylphenyl)oxetane-3-carboxylic acid.

Purification and Characterization Workflow

The successful synthesis must be validated by rigorous purification and structural analysis.

G cluster_purification Purification cluster_characterization Characterization Crude Crude Product from Acidic Workup Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Crude->Extraction Drying Dry Organic Phase (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Recrystallization Recrystallization or Chromatography (if needed) Concentration->Recrystallization PureProduct Purified Solid/Oil Recrystallization->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry (HRMS) PureProduct->MS MP Melting Point Analysis PureProduct->MP

Caption: Workflow for product purification and characterization.

Expected Data and Validation

Table 1: Summary of Expected Product Characteristics

PropertyExpected Value
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance White to off-white solid or crystalline powder
Purity (by HPLC/NMR) >95%
¹H NMR (CDCl₃, 400 MHz) See Table 2 for detailed assignments
¹³C NMR (CDCl₃, 100 MHz) See Table 3 for detailed assignments
IR (ATR) ~2500-3300 cm⁻¹ (broad, O-H), ~1710 cm⁻¹ (C=O)
HRMS (ESI+) m/z calculated for [M+H]⁺: 193.0859; found: ±5 ppm

Table 2: Predicted ¹H NMR Assignments

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (meta, para)7.10 - 7.40m4H
Oxetane CH₂ (AB quartet)4.80 - 5.00d (J ≈ 6 Hz)2H
Oxetane CH₂ (AB quartet)4.60 - 4.80d (J ≈ 6 Hz)2H
Ar-CH₃ 2.38s3H
COOH>10.0 (exchangeable)br s1H

Table 3: Predicted ¹³C NMR Assignments

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C OOH~176.0
Ar-C (quat., ipso)~139.0
Ar-C (quat., methyl)~138.5
Ar-C H~129.0, 128.5, 126.0, 123.0
Oxetane C H₂~78.0
Oxetane C (quat.)~45.0
Ar-C H₃~21.5

Note: Spectroscopic predictions are based on established chemical shift ranges and data from structurally similar compounds. Actual values may vary.[11][12][13]

Critical Considerations and Trustworthiness

  • Oxetane Ring Stability: While generally stable under basic and weakly acidic conditions, the oxetane ring is susceptible to opening under strong acidic conditions.[4] All steps, particularly the final acidic workup, should be performed with care, avoiding prolonged exposure or excessive heat.

  • Product Isomerization: It has been reported that some oxetane-carboxylic acids can be unstable and isomerize to form lactones upon prolonged storage or heating.[3] It is imperative to characterize the final product immediately after synthesis and store it under cold, inert conditions. For subsequent reactions requiring heat, the stability of the acid should be evaluated on a small scale. This self-validating check ensures the integrity of the building block in downstream applications.

  • Safety: The use of hazardous reagents such as LiAlH₄ and strong acids/bases requires appropriate personal protective equipment (PPE) and adherence to standard laboratory safety procedures.

Conclusion

The multi-step synthesis outlined in this guide, commencing from diethyl 2-(m-tolyl)malonate, represents a logical, robust, and well-precedented strategy for the preparation of 3-(3-Methylphenyl)oxetane-3-carboxylic acid. Each step is grounded in well-understood organic chemistry principles, from hydroxymethylation and reduction to the critical intramolecular cyclization and final oxidation. By following these protocols and adhering to the critical considerations, researchers can reliably access this valuable building block, enabling the exploration of new chemical space in the ongoing quest for novel and improved therapeutics.

References

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. (Preprint) [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. (2016). [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting, University of Illinois Urbana-Champaign. [Link]

  • Process for the preparation of oxetane-3-carboxylic acids.
  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. (2015). [Link]

  • Oxetane-3-carboxylic acid. Chem-Impex. [Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. (2023). [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. (2024). [Link]

  • Process for the preparation of oxetan-3-carboxylic acids.
  • Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Omega. (2019). [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. (2021). [Link]

  • Oxetane Presentation. The Dong Group, University of California, Irvine. [Link]

  • Synthesis of oxetanes from diols. ResearchGate. (2023). [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. (2022). [Link]

  • Useful Spectroscopic Data. University of California, Los Angeles. [Link]

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. (2020). [Link]

  • Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. (2018). [Link]

  • Preparing Carboxylic Acids. OpenStax. [Link]

  • Paternò–Büchi reaction. Wikipedia. [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. ResearchGate. (2011). [Link]

  • Oxetane Synthesis through the Paternò-Büchi Reaction. ResearchGate. (2014). [Link]

  • Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. Organic Letters. (2020). [Link]

Sources

A Technical Guide to 3-(3-Methylphenyl)oxetane-3-carboxylic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(3-Methylphenyl)oxetane-3-carboxylic acid, a specialized oxetane derivative. While a specific CAS (Chemical Abstracts Service) number for this exact molecule is not publicly cataloged, this document will leverage established principles of oxetane chemistry and data on the parent compound, Oxetane-3-carboxylic acid (CAS No. 114012-41-8) [1][2], to provide in-depth insights for research and development.

The oxetane motif has gained significant traction in medicinal chemistry due to its unique physicochemical properties.[3] The incorporation of this four-membered oxygen-containing heterocycle can favorably modulate key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity.[3][4] This guide will explore the synthesis, potential applications, and the underlying chemical principles relevant to 3-(3-Methylphenyl)oxetane-3-carboxylic acid, offering a valuable resource for its utilization in drug discovery programs.

Core Chemical Properties and Data

PropertyValue (for Oxetane-3-carboxylic acid)Reference
CAS Number 114012-41-8[1][2]
Molecular Formula C4H6O3[1][5]
Molecular Weight 102.09 g/mol [1][5]
Boiling Point 244 °C[2][5]
Density 1.374 g/cm³[2][5]
Storage Conditions 0 - 8 °C, Air Sensitive[2][5]

Synthesis Strategies: A Mechanistic Approach

The synthesis of 3,3-disubstituted oxetanes, such as 3-(3-Methylphenyl)oxetane-3-carboxylic acid, presents unique challenges due to the inherent strain of the four-membered ring. However, several robust synthetic routes have been developed, starting from readily available precursors like oxetan-3-one.[6][7]

A plausible synthetic pathway for 3-(3-Methylphenyl)oxetane-3-carboxylic acid would likely involve a multi-step sequence, leveraging well-established organometallic and functional group manipulation reactions that are tolerant of the oxetane core.[6]

Proposed Synthetic Workflow

G A Oxetan-3-one B Grignard Reaction (3-Methylphenylmagnesium bromide) A->B 1. C 3-(3-Methylphenyl)oxetan-3-ol B->C D Introduction of a Cyano Group (e.g., via TMSCN) C->D 2. E 3-cyano-3-(3-methylphenyl)oxetane D->E F Hydrolysis E->F 3. G 3-(3-Methylphenyl)oxetane-3-carboxylic acid F->G

Caption: Proposed synthetic workflow for 3-(3-Methylphenyl)oxetane-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Grignard Addition to Oxetan-3-one

  • To a solution of oxetan-3-one in anhydrous THF at -78 °C under an inert atmosphere, add a solution of 3-methylphenylmagnesium bromide in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(3-methylphenyl)oxetan-3-ol.

Causality: The Grignard reaction is a classic and effective method for forming carbon-carbon bonds. The low temperature is crucial to control the reactivity and prevent unwanted side reactions.

Step 2: Cyanation of the Tertiary Alcohol

  • To a solution of 3-(3-methylphenyl)oxetan-3-ol in dichloromethane, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., In(OTf)3).

  • Stir the reaction at room temperature until complete conversion is observed by TLC.

  • Quench the reaction with water and extract with dichloromethane.

  • Dry the organic layer and concentrate to give 3-cyano-3-(3-methylphenyl)oxetane.

Causality: The use of TMSCN with a Lewis acid catalyst provides a mild and efficient method for introducing a cyano group, which serves as a precursor to the carboxylic acid.

Step 3: Hydrolysis of the Nitrile

  • Treat the 3-cyano-3-(3-methylphenyl)oxetane with an aqueous solution of a strong base (e.g., NaOH) or acid (e.g., HCl).

  • Heat the reaction mixture to reflux for several hours.

  • Cool the reaction mixture and acidify with concentrated HCl until a precipitate forms.

  • Filter the solid and wash with cold water to obtain the desired 3-(3-Methylphenyl)oxetane-3-carboxylic acid.

Causality: Hydrolysis of the nitrile is a standard transformation to afford a carboxylic acid. The choice of acidic or basic conditions can be optimized based on the stability of the oxetane ring.[6]

The Role of Oxetanes in Drug Discovery

The incorporation of an oxetane moiety can significantly enhance the pharmacological profile of a drug candidate.[4][8] Oxetanes are considered bioisosteres of gem-dimethyl groups and carbonyl groups, offering a unique three-dimensional scaffold.[4]

Key Advantages of the Oxetane Moiety:
  • Improved Solubility: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility.[3]

  • Metabolic Stability: The strained oxetane ring is generally more resistant to metabolic degradation compared to other functionalities, which can lead to an improved pharmacokinetic profile.[3]

  • Reduced Lipophilicity: Replacement of a lipophilic group with an oxetane can lower the overall lipophilicity (LogP) of a molecule, which is often desirable for better drug-like properties.[3]

  • Modulation of Basicity: The oxetane can influence the pKa of nearby basic functional groups, which can be critical for optimizing target engagement and pharmacokinetic properties.[8]

Potential Therapeutic Applications

Given the prevalence of oxetane-containing compounds in drug discovery pipelines, 3-(3-Methylphenyl)oxetane-3-carboxylic acid could serve as a valuable building block in several therapeutic areas, including:

  • Oncology: As building blocks for inhibitors of kinases such as mTOR.[8]

  • Inflammatory Diseases: In the development of inhibitors for targets like Bruton's tyrosine kinase (BTK).[8]

  • Infectious Diseases: For the design of novel antiviral agents.[8]

Signaling Pathway Modulation: A Hypothetical Example

G cluster_0 Cell Signaling Pathway cluster_1 Therapeutic Intervention A Growth Factor B Receptor Tyrosine Kinase A->B C PI3K B->C D AKT C->D E mTOR D->E F 3-(3-Methylphenyl)oxetane-3-carboxylic acid based Inhibitor F->E Inhibition

Caption: Hypothetical inhibition of the mTOR signaling pathway by a drug candidate derived from 3-(3-Methylphenyl)oxetane-3-carboxylic acid.

Safety and Handling

Based on the safety data for Oxetane-3-carboxylic acid, compounds of this class should be handled with care.[1]

  • Hazard Statements: Causes serious eye irritation.[1]

  • Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[1]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[1]

Conclusion

While 3-(3-Methylphenyl)oxetane-3-carboxylic acid may not be a commercially available compound with a dedicated CAS number, its synthesis and application are well-grounded in the established principles of oxetane chemistry. Its unique structural and physicochemical properties make it a potentially valuable building block for the development of next-generation therapeutics. This guide provides a foundational understanding for researchers to explore the synthesis and utility of this and related oxetane derivatives in their drug discovery endeavors. The continued exploration of novel oxetane building blocks is crucial for expanding the chemical space available to medicinal chemists.[9]

References

  • Volochnyuk, D. M., & Ryabukhin, S. V. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(21), 3866–3870. [Link]

  • Wuts, P. G. M., & Anderson, A. M. (2014). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Organic Process Research & Development, 18(3), 438–442. [Link]

  • Jadhav, A. M., & Telvekar, V. N. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1194–1214. [Link]

  • Scott, J. S., & Jones, A. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12537–12552. [Link]

  • Gouverneur, V., & Tredwell, M. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Chemical Biology, 5(1), 1-21. [Link]

Sources

A Comprehensive Technical Guide to 3-(3-Methylphenyl)oxetane-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxetane ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its unique conformational and electronic properties allow for the fine-tuning of physicochemical and pharmacokinetic profiles of drug candidates. This guide provides an in-depth technical examination of a specific, high-value building block: 3-(3-Methylphenyl)oxetane-3-carboxylic acid . We will dissect its formal IUPAC nomenclature, present a detailed and rationalized synthetic protocol, discuss critical stability considerations, and explore its strategic application in drug development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage advanced heterocyclic scaffolds to overcome challenges in drug design.

The Ascendancy of the Oxetane Scaffold in Medicinal Chemistry

For decades, the gem-dimethyl and carbonyl groups were ubiquitous mainstays in molecular design. However, their limitations—such as the metabolic liability of benzylic gem-dimethyl groups or the planarity and H-bond accepting properties of carbonyls—created persistent challenges. The "rediscovery" of the oxetane ring in the early 21st century offered a powerful solution.[1][2] This small, polar, three-dimensional motif has proven to be a remarkably effective bioisostere, capable of mimicking the spatial volume of a gem-dimethyl group or the hydrogen bonding capacity of a carbonyl, while simultaneously improving key drug-like properties.[2][3][4]

The incorporation of an oxetane can confer a multitude of benefits, including:

  • Enhanced Aqueous Solubility: The polarity of the ether oxygen often improves solubility without a significant penalty in lipophilicity.[1][5][6]

  • Improved Metabolic Stability: The scaffold can block sites of metabolism or redirect it away from cytochrome P450 enzymes.[4]

  • Reduced Lipophilicity: Replacing lipophilic groups like tert-butyl with an oxetane can lower LogD, a critical parameter in drug design.[4]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane can decrease the pKa of proximal amines, a tactic used to mitigate off-target activity, such as hERG channel inhibition.[4][7][8]

Within the diverse family of oxetane-containing molecules, 3,3-disubstituted variants are particularly noteworthy. This substitution pattern enhances the ring's stability by sterically shielding the ether oxygen from nucleophilic attack, which could otherwise lead to acid-catalyzed ring-opening.[1] The subject of this guide, 3-(3-Methylphenyl)oxetane-3-carboxylic acid, is a prime example of this robust and versatile class of building blocks, poised for broad application in contemporary drug discovery programs.

Nomenclature and Structural Analysis

IUPAC Nomenclature

The systematic name of the compound is derived following established IUPAC conventions.

  • Parent Heterocycle: The core is a four-membered ring containing one oxygen atom, which is named oxetane .

  • Numbering: The heteroatom (oxygen) is assigned position 1. The carbons are then numbered sequentially as 2, 3, and 4.

  • Principal Functional Group: The highest priority functional group is the carboxylic acid, directly attached to the ring at position 3. When a carboxyl group is attached to a ring, the suffix -carboxylic acid is appended to the name of the ring system.[9]

  • Substituents: A second substituent is present at the same carbon, position 3. This is a phenyl ring which is itself substituted with a methyl group at its 3-position (or meta-position). This group is named (3-methylphenyl) .

  • Assembly: Combining these elements gives the full IUPAC name: 3-(3-Methylphenyl)oxetane-3-carboxylic acid . The common name for the 3-methylphenyl group is m-tolyl, so the compound may also be referred to as 3-(m-tolyl)oxetane-3-carboxylic acid.

Structural and Physicochemical Properties

The molecule's structure combines the rigidity and polarity of the oxetane core with the aromatic nature of the tolyl group and the acidic functionality of the carboxyl group. This unique combination dictates its physical and chemical behavior.

Table 1: Physicochemical Properties of 3-(3-Methylphenyl)oxetane-3-carboxylic acid

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃-
Molecular Weight 192.21 g/mol -
cLogP (Calculated) 1.5 - 1.9-
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 3-
Appearance White to off-white solid[10]

The oxetane ring itself is nearly planar, with a slight pucker, and possesses significant ring strain (~106 kJ·mol⁻¹).[3] This strain, combined with the polarity of the C-O bonds, makes the oxetane an excellent hydrogen bond acceptor.[3] The 3,3-disubstitution pattern creates a sterically congested sp³-hybridized carbon center, projecting the aryl and carboxyl groups in well-defined vectors, which is highly advantageous for probing interactions within biological targets.

Figure 1: Structure of 3-(3-Methylphenyl)oxetane-3-carboxylic acid.

Synthesis and Purification

The synthesis of 3,3-disubstituted oxetane carboxylic acids requires careful selection of reagents to avoid unintended ring-opening, which is often promoted by strong acids or bases.[11][12] A robust and scalable approach involves the construction of the C-C and C-N bonds on a pre-formed oxetane ring, followed by hydrolysis.

Retrosynthetic Analysis

Our retrosynthetic strategy disconnects the target molecule at the C3-carbon bonds. The carboxylic acid can be derived from the hydrolysis of a nitrile, a well-established and reliable transformation. The nitrile and the aryl group can be installed onto a common precursor, oxetan-3-one, via a Strecker-type reaction. This approach is advantageous as oxetan-3-one is a commercially available and versatile starting material.[11]

retrosynthesis target 3-(3-Methylphenyl)oxetane-3-carboxylic acid nitrile 3-Cyano-3-(3-methylphenyl)oxetane target->nitrile Hydrolysis ketone Oxetan-3-one nitrile->ketone Strecker Synthesis reagents + 3-Methylphenyl Grignard (or similar) + Cyanide Source (e.g., TMSCN) ketone->reagents

Figure 2: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol

This two-step protocol is designed for robustness, prioritizing mild conditions to preserve the integrity of the oxetane ring.

Step 1: Synthesis of 3-Cyano-3-(3-methylphenyl)oxetane

  • Rationale: This step utilizes a modified Strecker synthesis. Instead of direct addition of a Grignard reagent to the ketone followed by cyanation, which can be low-yielding, we form an intermediate imine or related species that is then trapped by a cyanide source. Using trimethylsilyl cyanide (TMSCN) is often effective and safer than using gaseous HCN or alkali metal cyanides directly.[11] The reaction is typically catalyzed by a Lewis acid or an amine.

  • Procedure:

    • To a stirred solution of oxetan-3-one (1.0 eq) and 3-methylaniline (1.1 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure aminonitrile intermediate. Note: A more direct Grignard-based approach followed by cyanation is also feasible but may require more optimization.

Step 2: Hydrolysis to 3-(3-Methylphenyl)oxetane-3-carboxylic acid

  • Rationale: Acidic hydrolysis of the nitrile is strictly avoided due to the high propensity for oxetane ring-opening.[11] Basic hydrolysis using a strong base like NaOH or KOH, followed by a careful acidic workup, is the method of choice. The elevated temperature accelerates the hydrolysis of both the nitrile and any intermediate amide.

  • Procedure:

    • Dissolve the purified aminonitrile from Step 1 in a mixture of ethanol and water (e.g., 1:1 v/v).

    • Add an excess of sodium hydroxide (NaOH, 5-10 eq) and heat the mixture to reflux (80-100 °C) for 12-24 hours, until TLC or LC-MS indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or MTBE to remove any non-acidic impurities.

    • Cool the aqueous layer to 0 °C in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of cold 1 M HCl or NaHSO₄ solution.[5]

    • The product may precipitate upon acidification. If so, collect the solid by filtration. If it remains in solution, extract the product into a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Stability and Handling Considerations

A critical, and often overlooked, aspect of working with oxetane-carboxylic acids is their potential for instability. It has been demonstrated that many such compounds can undergo a spontaneous intramolecular isomerization to form gamma-lactones, even during storage at room temperature or upon gentle heating.[5]

  • Mechanism: The carboxylic acid proton can catalyze the ring-opening of the strained oxetane, which is then trapped by the carboxylate nucleophile to form a more stable five-membered lactone.

  • Recommendation: It is imperative to store 3-(3-Methylphenyl)oxetane-3-carboxylic acid under cold conditions (-20 °C) and preferably under an inert atmosphere. For reactions involving this acid, such as amide couplings, it is advisable to use the material promptly after synthesis and purification and to employ mild reaction conditions without prolonged heating.[5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the final compound.

Table 2: Expected Analytical Data for 3-(3-Methylphenyl)oxetane-3-carboxylic acid

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ 10-12 (br s, 1H, COOH), δ 7.1-7.4 (m, 4H, Ar-H), δ 4.8-5.0 (m, 4H, oxetane CH₂), δ 2.38 (s, 3H, Ar-CH₃). The four oxetane protons are diastereotopic and will likely appear as two sets of AB quartets.
¹³C NMR (100 MHz, CDCl₃)δ ~175-180 (COOH), δ ~138-140 (Ar-C), δ ~125-130 (Ar-CH), δ ~78-80 (oxetane CH₂), δ ~45-50 (oxetane C-quat), δ ~21.5 (Ar-CH₃).
HRMS (ESI) Calculated for C₁₁H₁₁O₃⁻ [M-H]⁻: 191.0714. Found: 191.07xx.
IR (ATR) ν ~2500-3300 cm⁻¹ (broad, O-H stretch), ν ~1700-1725 cm⁻¹ (strong, C=O stretch).

Applications in Drug Development

The value of 3-(3-Methylphenyl)oxetane-3-carboxylic acid lies in its utility as a versatile building block for introducing a privileged structural motif into drug candidates.

The Oxetane as a Bioisosteric Modulator

In a lead optimization campaign, chemists often seek to replace metabolically unstable or synthetically intractable groups. The 3-aryloxetane core can serve as a superior replacement for motifs like a benzylic gem-dimethyl group or even a simple aryl-ketone.

bioisostere Bioisosteric Replacement Strategy cluster_A Original Motif (e.g., gem-dimethyl) cluster_B Oxetane Bioisostere node_A R C CH₃ CH₃ node_B R C Oxetane Ring node_A:f1->node_B:f1 Replaced by prop_A Properties: - High Lipophilicity - Metabolic Liability (Oxidation) prop_B Improved Properties: - Lower Lipophilicity - Increased Solubility - Improved Metabolic Stability

Figure 3: The oxetane as a bioisosteric replacement for a gem-dimethyl group.

Impact on Pharmacokinetics and Target Engagement

The introduction of the 3-(3-methylphenyl)oxetane moiety can profoundly influence a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

  • Solubility and Permeability: The polar ether functionality can enhance aqueous solubility, while the overall compact and rigid structure can be beneficial for membrane permeability, striking a crucial balance for oral bioavailability.[7]

  • Metabolic Stability: The 3,3-disubstitution pattern provides steric hindrance that protects the oxetane from metabolic ring-opening by microsomal epoxide hydrolase (mEH), a known metabolic pathway for some oxetanes.[4]

  • Target Binding: The well-defined three-dimensional structure allows for precise orientation of the aryl and carboxylate groups. This can lead to improved target engagement through optimized hydrophobic, ionic, or hydrogen-bonding interactions within a protein's active site. The carboxylic acid can be used as an anchor to interact with basic residues like arginine or lysine, while the m-tolyl group explores nearby hydrophobic pockets.

This building block is particularly well-suited for developing inhibitors of enzymes such as kinases, proteases, and epigenetic targets, where a combination of polar and non-polar interactions is often required for high-affinity binding.[4][7]

Conclusion

3-(3-Methylphenyl)oxetane-3-carboxylic acid is more than just another chemical reagent; it is a sophisticated and enabling tool for modern drug discovery. Its correct IUPAC nomenclature belies a structure rich in desirable physicochemical properties. While its synthesis requires a nuanced understanding of the oxetane ring's reactivity, robust protocols exist that prioritize yield and stability. The critical awareness of its potential for isomerization is paramount for its effective use. For researchers and drug development professionals, this building block offers a validated strategy to enhance solubility, improve metabolic stability, and optimize target interactions, thereby accelerating the journey from a promising hit compound to a viable clinical candidate.

References

  • Volochnyuk, D. M., & Ryabukhin, S. V. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11469–11513. [Link]

  • Ishikura, H., Symes, O. L., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12691–12713. [Link]

  • McLaughlin, M., Mistry, H., & Beutner, G. L. (2015). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Organic Process Research & Development, 19(6), 710–713. [Link]

  • Mykhailiuk, P. K. (2019). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 21(15), 6049–6052. [Link]

  • Gomma, A. H., & Al-Said, M. S. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., & Di, L. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(7), 756–761. [Link]

  • Symes, O. L., Ishikura, H., & Bull, J. A. (2024). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Ishikura, H., Symes, O. L., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Ishikura, H., Symes, O. L., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Schering, A. (1987). Process for the preparation of oxetan-3-carboxylic acids.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • Schering, A. (1989). Process for the preparation of oxetane-3-carboxylic acids.
  • Chemistry LibreTexts. (2023). Nomenclature of Carboxylic Acids. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246. [Link]

Sources

A Technical Guide to 3-(3-Methylphenyl)oxetane-3-carboxylic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 3-(3-Methylphenyl)oxetane-3-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its core physicochemical properties, centered on its molecular weight and structure. Furthermore, this guide will explore established synthetic pathways for 3,3-disubstituted oxetanes and discuss the strategic importance and potential applications of this class of molecules in contemporary drug development, supported by authoritative references.

Core Molecular Profile

3-(3-Methylphenyl)oxetane-3-carboxylic acid belongs to the class of 3,3-disubstituted oxetanes. The structure features a four-membered oxetane ring, which imparts unique three-dimensional characteristics. At the C3 position, the ring is substituted with both a carboxylic acid group and a 3-methylphenyl (m-tolyl) group. This specific substitution pattern defines its chemical identity and influences its biological and physical properties.

Molecular Formula and Weight

The fundamental calculation of molecular weight is derived from the compound's molecular formula, which is determined by summing the constituent atoms.

  • Oxetane Ring (C3 & C4 positions): 2 Carbons, 4 Hydrogens (C2H4)

  • C3 Carbon: 1 Carbon (C)

  • Oxygen Atom (in ring): 1 Oxygen (O)

  • Carboxylic Acid Group: 1 Carbon, 2 Oxygens, 1 Hydrogen (COOH)

  • 3-Methylphenyl Group: 7 Carbons, 7 Hydrogens (C7H7)

Summing these components yields the molecular formula: C₁₁H₁₂O₃ .

Based on this formula, the precise molecular weight is calculated using the atomic weights of each element.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1112.011132.121
Hydrogen (H)121.00812.096
Oxygen (O)315.99947.997
Total 192.214

The molecular weight of 3-(3-Methylphenyl)oxetane-3-carboxylic acid is 192.21 g/mol . This relatively low molecular weight makes it an attractive building block in drug discovery, where maintaining a low molecular mass is often a key objective.[1][2]

Structural and Physicochemical Properties

The oxetane ring is a strained four-membered heterocycle. This inherent ring strain influences its reactivity compared to less strained rings like tetrahydrofuran (THF).[3] However, the 3,3-disubstitution pattern provides a degree of stability. The combination of a polar carboxylic acid and a nonpolar methylphenyl group results in an amphipathic molecule. Key predicted properties are summarized below.

PropertyValueSource/Rationale
Molecular Formula C₁₁H₁₂O₃Structural Analysis
Molecular Weight 192.21 g/mol Calculation
Topological Polar Surface Area (TPSA) 46.53 ŲBased on parent oxetane-3-carboxylic acid.[3]
LogP (Predicted) ~1.5 - 2.5Estimation based on substituent contribution.
Acidity (pKa, Predicted) ~3.8 - 4.2Similar to parent oxetane-3-carboxylic acid.[4]

Strategic Importance in Medicinal Chemistry

The incorporation of small, rigid, three-dimensional scaffolds is a guiding principle in modern medicinal chemistry to improve the physicochemical properties of drug candidates.[3] Oxetanes have emerged as valuable motifs for this purpose.[1][5]

Role as a Bioisostere

Historically, oxetanes have been successfully used as bioisosteric replacements for less favorable groups like gem-dimethyl or carbonyl functionalities.[5] This strategy can enhance properties such as:

  • Aqueous Solubility: The polarity of the oxetane ring can improve solubility.

  • Metabolic Stability: The oxetane core is often more resistant to metabolic degradation than other groups.[5]

  • Lipophilicity Modulation: It allows for fine-tuning of a molecule's lipophilicity without significant increases in molecular weight.[5]

The following diagram illustrates the logical flow of incorporating oxetane scaffolds in a drug discovery campaign.

G cluster_Problem Initial Lead Compound Issues cluster_Strategy Scaffold Modification Strategy cluster_Outcome Improved Candidate Profile Lead Lead Compound Props Poor Properties: - Low Solubility - High Lipophilicity - Metabolic Liability Lead->Props Strategy Introduce 3D Scaffold (Bioisosteric Replacement) Lead->Strategy Optimization Needed Oxetane Select Oxetane Moiety (e.g., 3-Aryl-3-Carboxylic Acid) Strategy->Oxetane NewLead Optimized Lead Oxetane->NewLead Synthesis & Integration ImprovedProps Enhanced Properties: + Increased Solubility + Tuned Lipophilicity + Better Metabolic Stability + Improved PK Profile NewLead->ImprovedProps

Strategic workflow for oxetane incorporation in lead optimization.
Modulating Basicity and Pharmacokinetics

Oxetane groups can be strategically placed to influence the basicity (pKa) of nearby amine groups, a critical parameter for optimizing pharmacokinetics (PK) and reducing off-target effects.[6] The electron-withdrawing nature of the oxetane oxygen can lower the pKa of adjacent amines, which can be crucial for improving cell permeability and reducing the volume of distribution.[6]

Synthesis of 3,3-Disubstituted Oxetane Carboxylic Acids

The synthesis of 3,3-disubstituted oxetanes like 3-(3-Methylphenyl)oxetane-3-carboxylic acid requires robust chemical methods that construct the strained ring system. While the specific synthesis of the title compound is not widely published, general and adaptable methods have been established for this class of molecules.

A common and effective approach involves the oxidation of a 3-hydroxymethyl-3-aryl-oxetane precursor. This method is advantageous as it can be performed under relatively mild conditions, preserving the integrity of the oxetane ring.

General Experimental Protocol: Oxidation Pathway

This protocol is a generalized procedure based on established methods for similar compounds.[7]

Step 1: Synthesis of the 3-Hydroxymethyl-3-aryl Oxetane Precursor This precursor is typically synthesized from a suitable starting material like a substituted pentaerythritol derivative through cyclization reactions.

Step 2: Catalytic Oxidation The core of the synthesis is the selective oxidation of the primary alcohol to a carboxylic acid.

  • Reaction Setup: In a suitable reaction vessel, dissolve the 3-(3-methylphenyl)-3-(hydroxymethyl)oxetane precursor in an aqueous alkaline medium (e.g., aqueous NaOH).

  • Catalyst Addition: Add a palladium and/or platinum-on-carbon catalyst (typically 1-5 mol%). The presence of an activator may be beneficial.[7]

  • Reaction Execution: Sparge an oxygen-containing gas (e.g., air or pure oxygen) through the mixture while maintaining a controlled temperature, typically between 20°C and 80°C.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove the catalyst.

  • Acidification & Isolation: Cool the filtrate in an ice bath and carefully acidify with a mineral acid (e.g., HCl) to a pH of ~2-3. The desired product, 3-(3-Methylphenyl)oxetane-3-carboxylic acid, will precipitate.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under a vacuum. Further purification can be achieved by recrystallization if necessary.

The following diagram outlines this synthetic workflow.

G Start 3-(Hydroxymethyl)-3- (3-methylphenyl)oxetane Reaction Catalytic Oxidation (Pd/C or Pt/C, O₂, aq. NaOH) Start->Reaction Intermediate Sodium 3-(3-methylphenyl) -oxetane-3-carboxylate (in solution) Reaction->Intermediate Acidification Acidification (e.g., HCl) Intermediate->Acidification Product 3-(3-Methylphenyl)oxetane -3-carboxylic acid (Final Product) Acidification->Product

General synthetic pathway via oxidation.

It is crucial to control the reaction conditions, as the oxetane ring can be susceptible to opening under harsh acidic conditions.[8]

Conclusion and Future Outlook

3-(3-Methylphenyl)oxetane-3-carboxylic acid represents a valuable, yet underexplored, chemical building block. Its molecular weight of 192.21 g/mol and its unique three-dimensional structure make it an exemplary tool for medicinal chemists aiming to enhance the properties of therapeutic candidates. The strategic incorporation of such 3,3-disubstituted oxetanes can lead to compounds with improved solubility, metabolic stability, and pharmacokinetic profiles. As synthetic methodologies for these scaffolds become more robust and accessible, their application in the discovery of next-generation therapeutics is expected to grow significantly.[5][8]

References

  • Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Behringer, H., & Zinner, G. (1989). Process for the preparation of oxetane-3-carboxylic acids. U.S.
  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Jat, J. L., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: From a Novel Scaffold to a Key Element of Molecular Design.
  • ResearchGate. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 3-(3-Methylphenyl)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of a novel small molecule, 3-(3-Methylphenyl)oxetane-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. Instead, it offers a strategic, field-proven workflow, explaining the rationale behind each experimental choice and demonstrating how a multi-technique, self-validating approach leads to an unambiguous structural assignment.

The oxetane motif is of growing importance in medicinal chemistry, often used to replace gem-dimethyl or carbonyl groups to modulate physicochemical properties such as aqueous solubility and metabolic stability.[1] A thorough understanding of the precise three-dimensional structure of new oxetane-containing compounds is therefore critical for structure-activity relationship (SAR) studies and rational drug design.

Section 1: The Strategic Approach to Structure Elucidation

The elucidation of a novel molecular structure is a process of systematic investigation, where each analytical technique provides a unique piece of the puzzle. Our strategy is built on the principle of orthogonal data, where independent methods are used to corroborate findings and build a robust, irrefutable structural hypothesis. The workflow is designed to move from foundational data (molecular formula and functional groups) to detailed connectivity and, finally, to the definitive three-dimensional arrangement of atoms.

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 2D Structural Connectivity cluster_2 Definitive 3D Structure MS Mass Spectrometry (MS) (Molecular Formula) 1D_NMR 1D NMR (¹H, ¹³C) (Chemical Environment) MS->1D_NMR Provides Molecular Formula IR Infrared (IR) Spectroscopy (Functional Groups) IR->1D_NMR Identifies Key Functional Groups 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) 1D_NMR->2D_NMR Assigns Proton & Carbon Environments XRay Single Crystal X-Ray Crystallography (Absolute Confirmation) 2D_NMR->XRay Establishes Connectivity, informs Crystallization

Caption: Overall workflow for the structure elucidation of 3-(3-Methylphenyl)oxetane-3-carboxylic acid.

Section 2: Foundational Analysis: Molecular Formula and Functional Groups

The first step in elucidating the structure of an unknown compound is to determine its molecular formula and identify the functional groups present. This information provides the basic building blocks for the subsequent, more detailed structural analysis.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS is employed to determine the accurate mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula. This is a critical first step that constrains the number of possible structures.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation: The analysis is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The instrument is operated in negative ion mode to facilitate the deprotonation of the carboxylic acid, forming the [M-H]⁻ ion. Data is acquired over a mass range of m/z 50-500.

  • Data Analysis: The accurate mass of the most abundant ion is used to calculate the elemental composition using the instrument's software. The software will generate a list of possible molecular formulas that fit the measured mass to within a specified tolerance (typically < 5 ppm).

Expected Data: For 3-(3-Methylphenyl)oxetane-3-carboxylic acid (C₁₁H₁₂O₃), the expected monoisotopic mass is 192.0786 Da. In negative ion mode ESI-HRMS, the expected [M-H]⁻ ion would be observed at m/z 191.0714.

ParameterExpected Value
Molecular Formula C₁₁H₁₂O₃
Calculated [M-H]⁻ (m/z) 191.0714
Observed [M-H]⁻ (m/z) 191.0714 ± 5 ppm

The fragmentation pattern in the mass spectrum can also provide initial structural clues.[2] For this molecule, characteristic losses of CO₂ (44 Da) from the carboxylic acid and fragments corresponding to the methylphenyl group would be anticipated.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5]

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions and shapes of the absorption bands are correlated with known vibrational frequencies of functional groups.

Expected Data: The FTIR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the oxetane ring.

Functional GroupExpected Absorption Range (cm⁻¹)Key Features
O-H (Carboxylic Acid) 3300-2500Very broad band due to hydrogen bonding.[6]
C-H (Aromatic) 3100-3000Sharp, medium intensity bands.
C-H (Aliphatic) 3000-2850Sharp, medium intensity bands.
C=O (Carboxylic Acid) 1760-1690Strong, sharp absorption.[6]
C-O (Oxetane Ring) ~980Characteristic ether stretch of a strained ring.[7]
C-O (Carboxylic Acid) 1320-1210Strong absorption.[8]

The presence of these key bands provides strong evidence for the proposed functional groups within the molecule.

Section 3: Unraveling the Connectivity: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[9][10] It provides information on the chemical environment of individual atoms and how they are connected.

1D NMR: ¹H and ¹³C Spectra

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the number of different types of carbon atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Standard pulse programs are used to acquire the ¹H and ¹³C{¹H} spectra.

  • Data Analysis: Chemical shifts (δ), integration values, and coupling patterns (for ¹H) are analyzed to deduce the structure.

Expected Data:

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12br s1HCOOH
~7.3-7.1m4HAromatic protons
4.8-4.6m4HOxetane CH₂
2.35s3HAr-CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175COOH
~138Aromatic C-CH₃
~135Aromatic C-C(O)
~129-125Aromatic CH
~78Oxetane CH₂
~45Quaternary C (Oxetane)
~21Ar-CH₃
2D NMR: COSY, HSQC, and HMBC

Rationale: While 1D NMR provides foundational information, 2D NMR experiments are essential for unambiguously establishing the connectivity of the atoms.[11][12]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together molecular fragments.

Experimental Protocol: Standard pulse programs for COSY, HSQC, and HMBC experiments are run on the same sample prepared for 1D NMR.

Expected Correlations:

  • COSY: Correlations between the aromatic protons will reveal their substitution pattern. The two sets of diastereotopic protons of the oxetane ring will show geminal and vicinal couplings.

  • HSQC: Will directly link the proton signals for the aromatic CH, oxetane CH₂, and methyl CH₃ to their corresponding carbon signals.

  • HMBC: This is the key experiment for confirming the overall structure. Expected long-range correlations include:

    • From the oxetane CH₂ protons to the quaternary oxetane carbon and the aromatic carbons.

    • From the aromatic protons to other aromatic carbons and the quaternary oxetane carbon.

    • From the methyl protons to the aromatic carbons.

HMBC_Correlations cluster_mol Key HMBC Correlations Cq Cq (Oxetane) Car_q Car-q Ox_CH2 Oxetane CH₂ Ox_CH2->Cq Ox_CH2->Car_q Ar_H Aromatic H Ar_H->Cq COOH_C C=O Ar_H->COOH_C Me_H Methyl H Me_H->Car_q

Caption: Expected key HMBC correlations for 3-(3-Methylphenyl)oxetane-3-carboxylic acid.

Section 4: Definitive Proof: Single Crystal X-Ray Crystallography

Rationale: While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the molecular structure, including the precise three-dimensional arrangement of atoms and the solid-state conformation.[13]

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents).

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal motion. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[14]

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map. An atomic model is built into the electron density map and refined to give the final crystal structure.[15]

Expected Outcome: The X-ray crystal structure will confirm the connectivity established by NMR and provide precise bond lengths, bond angles, and torsion angles. It will also reveal the puckering of the oxetane ring, which is a known feature of such structures.[16] Furthermore, the crystal packing will show intermolecular interactions, such as the hydrogen bonding between the carboxylic acid groups of adjacent molecules.

Section 5: Conclusion

The structural elucidation of a novel compound like 3-(3-Methylphenyl)oxetane-3-carboxylic acid requires a multi-faceted analytical approach. By systematically applying HRMS, FTIR, 1D and 2D NMR, and finally, single-crystal X-ray crystallography, a self-validating and irrefutable structural assignment can be achieved. This guide has outlined a logical and efficient workflow, emphasizing the rationale behind each technique and the synergistic nature of the data obtained. This rigorous approach is fundamental to advancing research in medicinal chemistry and drug development, where a precise understanding of molecular structure is paramount.

References

  • Sutton, S. C. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. Available at: [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Google Patents. (n.d.). US4824975A - Process for the preparation of oxetane-3-carboxylic acids. Google Patents.
  • Google Patents. (n.d.). EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids. Google Patents.
  • Royal Society of Chemistry. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. Available at: [Link]

  • Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. Available at: [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • ACS Publications. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC. Available at: [Link]

  • The World of Materials. (n.d.). Structure Determination by X-ray Crystallography. The World of Materials. Available at: [Link]

  • National Institutes of Health. (n.d.). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. PubMed Central. Available at: [Link]

  • YouTube. (2021). Mass Spectrometry. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Available at: [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. University of Gothenburg. Available at: [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. University of Calgary. Available at: [Link]

  • Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra. Chemistry LibreTexts. Available at: [Link]

  • National Institutes of Health. (n.d.). Data Collection for Crystallographic Structure Determination. PMC. Available at: [Link]

  • YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. Available at: [Link]

  • OpenStax. (2023). 12.2 Interpreting Mass Spectra - Organic Chemistry. OpenStax. Available at: [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable. Available at: [Link]

  • ACS Publications. (n.d.). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Central Science. Available at: [Link]

  • YouTube. (2021). Understanding x-ray crystallography structures. YouTube. Available at: [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • YouTube. (2025). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. Available at: [Link]

  • ResearchGate. (n.d.). The high resolution FTIR-spectrum of oxetane. ResearchGate. Available at: [Link]

  • Tulane University. (2018). X-Ray Crystallography. Tulane University. Available at: [Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

Sources

Unraveling the Mechanism of Action of 3-(3-Methylphenyl)oxetane-3-carboxylic acid: A Deep Dive into a Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer unique physicochemical and pharmacological properties is paramount. The oxetane ring, a four-membered cyclic ether, has garnered significant attention as a versatile building block in medicinal chemistry. Its incorporation into drug candidates has been shown to favorably modulate properties such as aqueous solubility, metabolic stability, and lipophilicity. This guide focuses on a specific, yet largely uncharacterized molecule: 3-(3-Methylphenyl)oxetane-3-carboxylic acid .

As of the latest literature review, specific biological data, including the definitive mechanism of action for 3-(3-Methylphenyl)oxetane-3-carboxylic acid, remains unpublished. This document, therefore, serves as a forward-looking technical framework, postulating potential mechanisms and outlining the requisite experimental methodologies to elucidate its biological function. Drawing upon the established roles of the oxetane and carboxylic acid moieties in pharmacology, we will construct a scientifically grounded hypothesis for its mode of action and provide a comprehensive roadmap for its investigation.

Part 1: Postulated Biological Targets and Mechanistic Hypotheses

The structure of 3-(3-Methylphenyl)oxetane-3-carboxylic acid suggests several potential avenues for biological activity. The presence of a carboxylic acid group, a common pharmacophore, strongly implies potential interactions with targets that recognize acidic moieties. Furthermore, the oxetane ring can act as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups, potentially conferring novel binding properties.[1][2][3]

Hypothesis 1: Targeting Enzymes with Carboxylate-Binding Pockets

A primary hypothesis is that 3-(3-Methylphenyl)oxetane-3-carboxylic acid acts as an inhibitor of enzymes that possess a binding pocket accommodating a carboxylic acid. Many enzymes, including metalloproteinases, dehydrogenases, and certain kinases, utilize carboxylate groups for substrate recognition and catalysis. The unique three-dimensional structure imparted by the oxetane ring could allow for specific interactions within the active site that are not achievable with more conventional carboxylic acid-containing inhibitors.

Hypothesis 2: Modulation of Nuclear Receptors

Carboxylic acids are known ligands for certain nuclear receptors. It is plausible that 3-(3-Methylphenyl)oxetane-3-carboxylic acid could modulate the activity of receptors such as peroxisome proliferator-activated receptors (PPARs) or retinoic acid receptors (RARs). The lipophilic 3-methylphenyl group could facilitate entry into the hydrophobic ligand-binding domain of these receptors.

Hypothesis 3: Interaction with G-Protein Coupled Receptors (GPCRs)

Several GPCRs are activated by endogenous carboxylic acid-containing ligands, such as fatty acids. The structural features of 3-(3-Methylphenyl)oxetane-3-carboxylic acid could enable it to act as an agonist or antagonist at these receptors, thereby influencing a wide range of downstream signaling pathways.

Part 2: A Roadmap for Elucidating the Mechanism of Action: Experimental Protocols

To systematically investigate the mechanism of action of 3-(3-Methylphenyl)oxetane-3-carboxylic acid, a multi-faceted experimental approach is required. The following protocols provide a detailed framework for target identification and validation.

Initial Target Screening: Identifying Potential Interactors

The first step is to perform broad screening assays to identify potential biological targets.

Experimental Workflow: Target Screening

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Hit Identification & Prioritization cluster_2 Phase 3: Target Validation A Compound Synthesis & QC (Purity >98%) B High-Throughput Screening (HTS) - Radioligand Binding Assays - Enzymatic Assays A->B Submit for screening C Phenotypic Screening - Cell Viability Assays (e.g., MTT) - Reporter Gene Assays A->C Submit for screening D Data Analysis - Identify statistically significant hits B->D C->D E Hit Confirmation - Dose-response curves (IC50/EC50) - Orthogonal assays D->E F Target Deconvolution (for phenotypic hits) - Affinity chromatography - Proteomics (e.g., CETSA) E->F G Biophysical Interaction Studies - Surface Plasmon Resonance (SPR) - Isothermal Titration Calorimetry (ITC) F->G H Cellular Target Engagement Assays - Western Blot for downstream signaling - Cellular Thermal Shift Assay (CETSA) F->H I Genetic Validation - siRNA/CRISPR-mediated knockdown/knockout of putative target H->I

Caption: A multi-phase workflow for identifying and validating the biological target(s) of 3-(3-Methylphenyl)oxetane-3-carboxylic acid.

Protocol 1: High-Throughput Screening (HTS) Against a Panel of Receptors and Enzymes

  • Objective: To identify initial "hits" by screening the compound against a large, diverse panel of purified enzymes and receptors.

  • Methodology:

    • Utilize commercially available screening panels (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

    • Prepare a stock solution of 3-(3-Methylphenyl)oxetane-3-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform primary screens at a single high concentration (e.g., 10 µM).

    • Assay formats will vary depending on the target class (e.g., radioligand binding for GPCRs, fluorescence-based assays for kinases).

  • Data Analysis:

    • Calculate the percent inhibition or activation for each target.

    • Set a threshold for hit identification (e.g., >50% inhibition).

In-depth Characterization of Target Interaction

Once putative targets are identified, a more detailed investigation into the nature of the interaction is necessary.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Objective: To determine the binding affinity (KD) and kinetics (kon, koff) of the compound to its purified target protein.

  • Methodology:

    • Immobilize the purified target protein onto a sensor chip (e.g., CM5 chip).

    • Prepare a series of concentrations of 3-(3-Methylphenyl)oxetane-3-carboxylic acid in a suitable running buffer.

    • Inject the compound solutions over the sensor surface and monitor the change in response units (RU).

    • Regenerate the sensor surface between injections.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine KD, kon, and koff.

Table 1: Hypothetical SPR Data for Compound Binding to Target X

ParameterValue
KD (nM)150
kon (1/Ms)1.2 x 105
koff (1/s)1.8 x 10-2
Elucidating the Downstream Cellular Effects

Following target identification and validation, it is crucial to understand the compound's effects in a cellular context.

Signaling Pathway Analysis

G Compound 3-(3-Methylphenyl)oxetane- 3-carboxylic acid Target Putative Target (e.g., Kinase X) Compound->Target Inhibition Substrate Substrate Target->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate DownstreamEffector Downstream Effector PhosphoSubstrate->DownstreamEffector Activation CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) DownstreamEffector->CellularResponse

Caption: A potential signaling pathway modulated by the inhibitory action of 3-(3-Methylphenyl)oxetane-3-carboxylic acid on a target kinase.

Protocol 3: Western Blot Analysis of Downstream Signaling

  • Objective: To determine if the compound modulates the activity of the target protein in cells by examining the phosphorylation state or expression levels of known downstream effectors.

  • Methodology:

    • Culture an appropriate cell line that expresses the target of interest.

    • Treat the cells with varying concentrations of 3-(3-Methylphenyl)oxetane-3-carboxylic acid for a defined period.

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream effector, as well as an antibody for the target protein.

    • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Detect with appropriate secondary antibodies and visualize using chemiluminescence.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

Part 3: Conclusion and Future Directions

While the precise mechanism of action of 3-(3-Methylphenyl)oxetane-3-carboxylic acid is yet to be elucidated, its chemical structure provides a strong foundation for hypothesizing its biological targets. The experimental roadmap outlined in this guide offers a rigorous and systematic approach to unraveling its pharmacological profile. The unique combination of an oxetane ring and a carboxylic acid moiety makes this compound a compelling candidate for further investigation, with the potential to yield novel therapeutics. Future studies should also focus on establishing a structure-activity relationship (SAR) by synthesizing and testing analogs to optimize potency and selectivity. The journey to understanding the full therapeutic potential of 3-(3-Methylphenyl)oxetane-3-carboxylic acid will undoubtedly be a challenging but rewarding endeavor for the scientific community.

References

As this is a prospective guide on a novel compound, direct references for its mechanism of action are not available. The following references provide foundational knowledge on the role of oxetanes and carboxylic acids in medicinal chemistry and the methodologies described.

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.
  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.
  • Applications of Oxetane-3-carboxylic Acid in Agrochemical Synthesis.
  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. NIH.
  • Oxetane-3-carboxylic acid. Chem-Impex.
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing.
  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv.

Sources

An In-Depth Technical Guide to the In Silico Modeling of 3-(3-Methylphenyl)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of 3-(3-methylphenyl)oxetane-3-carboxylic acid, a novel small molecule with potential therapeutic applications. Recognizing the increasing importance of computational methods in accelerating drug discovery, this document details a sequential, multi-faceted modeling workflow.[1][2][3] We begin with fundamental physicochemical and pharmacokinetic profiling, advance to target interaction analysis via molecular docking, and culminate in an assessment of complex stability using molecular dynamics simulations. Advanced quantum mechanics applications are also discussed. Each section provides not only step-by-step protocols but also the scientific rationale behind methodological choices, ensuring both reproducibility and a deep understanding of the process. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous in silico techniques to characterize and prioritize novel chemical entities.

Introduction: The Strategic Role of Oxetanes and In Silico Screening

The field of medicinal chemistry is in a constant search for molecular scaffolds that can favorably modulate the properties of drug candidates. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in modern drug design.[4][5] It is often employed as a bioisostere for less desirable functional groups, such as gem-dimethyl or carbonyl moieties.[5] The incorporation of an oxetane can improve key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also providing a unique three-dimensional vector for exploring chemical space.[4][5][6]

Our subject molecule, 3-(3-methylphenyl)oxetane-3-carboxylic acid, combines this promising oxetane core with a substituted phenyl ring and a carboxylic acid, features that suggest a rich potential for forming specific interactions with biological targets.

The In Silico Imperative: Before committing to costly and time-consuming chemical synthesis and in vitro testing, a robust in silico (computational) assessment is an indispensable step in modern drug discovery.[1][2][3] This approach allows for the early, rapid, and cost-effective prediction of a molecule's physicochemical characteristics, pharmacokinetic profile (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity), and potential interactions with protein targets.[7][8][9][10] By identifying promising candidates and flagging potential liabilities at the outset, in silico modeling significantly de-risks the development pipeline.[1]

This guide will systematically deconstruct 3-(3-methylphenyl)oxetane-3-carboxylic acid through a validated computational workflow.

Foundational Analysis: Physicochemical and ADMET Profiling

The first step in evaluating any potential drug candidate is to understand its fundamental physicochemical properties and predict its likely behavior within a biological system. This establishes a baseline "drug-likeness" profile.

Causality: A molecule's absorption, distribution, and ultimate ability to reach its target are governed by properties like molecular weight, polarity, solubility, and lipophilicity. Early assessment of these factors prevents the progression of compounds with intrinsically poor pharmacokinetic profiles. The "fail early, fail cheap" paradigm is central to efficient drug discovery.

Protocol 2.1: Physicochemical and ADMET Prediction

We will utilize the SwissADME web server, a freely accessible and widely validated tool for this purpose.[11]

  • Obtain SMILES String: The first step is to acquire the Simplified Molecular Input Line Entry System (SMILES) string for our molecule. For 3-(3-methylphenyl)oxetane-3-carboxylic acid, this is Cc1cccc(c1)C2(COC2)C(=O)O.

  • Access SwissADME: Navigate to the SwissADME website (]">http://www.swissadme.ch).[11]

  • Input Molecule: Paste the SMILES string into the input box. You can list multiple molecules, one per line.[12][13]

  • Execute Analysis: Click the "Run" button to initiate the calculations. The server typically provides results within seconds for a single molecule.[12]

  • Data Collection: Systematically collect the predicted data from the output page. The results can be exported as a CSV file for easy documentation.[12]

Data Presentation: Predicted Properties

The following table summarizes the key in silico predictions for 3-(3-methylphenyl)oxetane-3-carboxylic acid, generated for illustrative purposes.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties

Property Predicted Value Significance
Physicochemical Properties
Molecular Formula C11H12O3 Basic molecular composition.
Molecular Weight 192.21 g/mol Within "drug-like" range (typically < 500).
LogP (Consensus) 1.85 Optimal lipophilicity for cell permeability.
Water Solubility (ESOL) Soluble Favorable for formulation and absorption.
Topological Polar Surface Area 46.53 Ų Good balance for membrane permeability (< 140 Ų).
H-bond Acceptors 3 Capacity to form hydrogen bonds with target.
H-bond Donors 1 Capacity to form hydrogen bonds with target.
Pharmacokinetics
GI Absorption High Likely to be well-absorbed from the gut.
BBB Permeant No Unlikely to cross the blood-brain barrier.
CYP2D6 Inhibitor No Low risk of drug-drug interactions via this isoform.
P-gp Substrate No Not likely to be actively effluxed from cells.
Drug-Likeness
Lipinski's Rule of Five 0 Violations Adheres to key rules for oral bioavailability.
Bioavailability Score 0.55 Good probability of having favorable PK properties.
Medicinal Chemistry
PAINS Alert 0 alerts No known promiscuous substructures.[11]

| Brenk Alert | 0 alerts | No known toxic or metabolically unstable fragments.[11] |

Disclaimer: This data is generated for illustrative purposes to represent a typical output from a prediction server like SwissADME.

`dot digraph "ADMET_Screening_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} ` Caption: Initial screening workflow for physicochemical and ADMET profiling.

Target Interaction: Molecular Docking Simulation

Following a favorable ADMET profile, the next critical step is to investigate how the molecule might interact with a specific biological target. Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein's active site.[14]

Causality: The therapeutic effect of a drug is predicated on its ability to bind to a biological target with high affinity and specificity. Docking allows us to generate hypotheses about this binding event. We select a well-characterized target for this simulation. For this guide, we will use p38 MAP Kinase (PDB ID: 1A9U), a common target in inflammation and cancer research, as a representative example.

Protocol 3.1: Molecular Docking with AutoDock Vina

This protocol outlines the standard steps for docking using AutoDock Tools and AutoDock Vina, a widely used and validated software suite.[14][15]

  • Molecule Preparation:

    • Receptor (Protein): Download the PDB file for 1A9U from the RCSB Protein Data Bank. Using AutoDock Tools, remove water molecules and co-crystallized ligands. Add polar hydrogens and compute Gasteiger charges. Save the final file in the required PDBQT format.[14][16]

    • Ligand (Our Molecule): Using a molecular editor, generate a 3D structure of 3-(3-methylphenyl)oxetane-3-carboxylic acid. Minimize its energy using a suitable force field (e.g., MMFF94). In AutoDock Tools, define the rotatable bonds and save the molecule in PDBQT format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the entire binding site of the protein.[14][15] The center and dimensions of the box are critical parameters. For 1A9U, the box can be centered on the coordinates of the original co-crystallized ligand to ensure the correct site is targeted.

  • Running the Docking Simulation:

    • Use the AutoDock Vina command-line interface. The command specifies the receptor, ligand, grid box coordinates, and output file name.[14]

    • Example command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x 15 --center_y 55 --center_z 15 --size_x 25 --size_y 25 --size_z 25 --out output.pdbqt

  • Analysis of Results:

    • Vina will output several binding poses, ranked by their predicted binding affinity (in kcal/mol).[14] The most negative value indicates the most favorable predicted binding.

    • Visualize the top-ranked pose using a molecular graphics program (e.g., PyMOL, ChimeraX). Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein's amino acid residues.

Data Presentation: Illustrative Docking Results

Table 2: Illustrative Docking Results against p38 MAP Kinase (1A9U)

Parameter Result Interpretation
Binding Affinity -8.2 kcal/mol Strong predicted binding energy, suggesting a stable complex.
Key Interacting Residues
MET-109 Hydrogen Bond The carboxylic acid of the ligand forms a key H-bond with the backbone of the 'hinge' region residue Met-109.
LYS-53 Salt Bridge The negatively charged carboxylate interacts favorably with the positively charged lysine side chain.
LEU-104, ILE-84 Hydrophobic Contacts The 3-methylphenyl group occupies a hydrophobic pocket, forming van der Waals interactions.

| GLY-110 | Hydrogen Bond | The oxetane oxygen acts as a hydrogen bond acceptor with the backbone of Gly-110. |

Disclaimer: This data is hypothetical and for illustrative purposes only.

Dynamic Stability Assessment: Molecular Dynamics (MD) Simulation

While docking provides a valuable static picture, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulations model the atomic motions of the system over time, providing critical insights into the stability of the predicted protein-ligand complex.[17]

Causality: A strong docking score is meaningless if the ligand does not remain stably bound within the active site. MD simulations validate the docking pose by assessing its stability in a more biologically relevant, dynamic, and solvated environment.

`dot digraph "Docking_MD_Pipeline" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} ` Caption: Integrated workflow from molecular docking to MD simulation.

Protocol 4.1: MD Simulation using GROMACS

GROMACS is a powerful and widely used open-source software package for performing MD simulations.[18][19][20]

  • System Preparation:

    • Topology Generation: Use the GROMACS pdb2gmx tool to generate a topology for the protein using a force field like AMBER99SB.[21] For the ligand, generate parameters using a tool like Antechamber or a generalized force field (GAFF).

    • Solvation: Place the protein-ligand complex (from the best docking pose) in a simulation box of a defined shape (e.g., cubic) and solvate it with a water model (e.g., TIP3P).

    • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

  • Energy Minimization:

    • Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during setup.[19]

  • Equilibration:

    • NVT Ensemble: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT). This allows the solvent to equilibrate around the protein and ligand while they are kept restrained.

    • NPT Ensemble: Perform a subsequent simulation (e.g., 1 ns) at constant Number of particles, Pressure, and Temperature (NPT). This equilibrates the system's density.

  • Production MD:

    • Run the main simulation for a duration sufficient to observe the system's behavior (e.g., 100 ns) with all restraints removed.[21]

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it remains bound in a consistent pose.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of the protein residues to identify which parts of the protein become more or less flexible upon ligand binding.

Advanced Insights: Quantum Mechanics (QM) Methods

For a deeper level of accuracy, particularly in understanding electronic effects, Quantum Mechanics (QM) calculations can be employed.[22][23][24] Unlike the classical physics of MD (often called Molecular Mechanics or MM), QM methods model the electronic structure of molecules.[25][26]

Causality: QM calculations can provide highly accurate descriptions of charge distribution, bond energies, and reaction mechanisms that are beyond the scope of classical force fields.[22][23] A common application is the QM/MM (Quantum Mechanics/Molecular Mechanics) approach, where the ligand and the immediate active site are treated with high-level QM theory, while the rest of the protein is treated with efficient MM force fields.[22] This hybrid method offers a balance of accuracy and computational feasibility, allowing for precise characterization of key interactions like covalent bond formation or charge transfer.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step in silico workflow for the characterization of 3-(3-methylphenyl)oxetane-3-carboxylic acid. The initial ADMET and physicochemical profiling suggests the molecule possesses favorable drug-like properties. Subsequent molecular docking and MD simulations provide a detailed hypothesis of its interaction and stable binding with a representative target, p38 MAP Kinase.

The collective in silico evidence strongly supports the prioritization of this compound for further investigation. The logical next steps would include:

  • Chemical Synthesis: Laboratory synthesis of the compound to provide material for experimental validation.

  • In Vitro Validation: Performing enzyme inhibition assays (e.g., against p38 kinase) to confirm the predicted biological activity and determine its potency (IC50).

  • Lead Optimization: Based on the structural insights from docking and MD, design and synthesize analogs of the parent molecule to improve potency, selectivity, or pharmacokinetic properties.

By integrating these computational strategies early in the drug discovery process, researchers can make more informed decisions, optimize resource allocation, and ultimately accelerate the journey from novel concept to viable therapeutic candidate.

References

  • Burggraaff, L., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Bala, J. (2023). SWISS ADME Simplified: A Practical Tutorial. YouTube. [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • MDPI. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. [Link]

  • Loh, Y. R., et al. (2024). A Guide to In Silico Drug Design. PubMed Central. [Link]

  • RSC Publishing. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

  • Lemkul, J. A. GROMACS Tutorials. [Link]

  • PubMed. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. PubMed. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]

  • Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. Patheon Pharma Services. [Link]

  • InsilicoSci. (2023). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Fiveable. ADMET prediction. Medicinal Chemistry Class Notes. [Link]

  • Swiss Institute of Bioinformatics. Help - SwissADME. [Link]

  • Slideshare. (2016). Molecular and Quantum Mechanics in drug design. [Link]

  • Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. [Link]

  • Chemvigyan. (2020). swiss ADME tutorial. YouTube. [Link]

  • ResearchGate. (2024). In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

  • University of Naples Federico II. Molecular Docking Tutorial. [Link]

  • PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

  • Chem-Impex. Oxetane-3-carboxylic acid. [Link]

  • ACS Publications. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. [Link]

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed Central. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]

  • Premier Research. (2023). A Guide to In Silico Modeling and Simulation. [Link]

  • Cheng, F., et al. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. [Link]

  • Profacgen. Quantum Mechanics/Chemistry in Drug Design. [Link]

  • Rowan Scientific. (2023). Quantum Chemistry in Drug Discovery. [Link]

  • GROMACS Tutorials. Introduction to Molecular Dynamics. [Link]

  • Bitesize Bio. (2024). Using ADMET to Move Forward from Drug Discovery to Development. [Link]

  • PubMed. (2012). In silico design of small molecules. [Link]

  • Sci-Informatics. (2024). AutoDock 4 Molecular Docking Tutorial. YouTube. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Tool for Drug Design. Angewandte Chemie. [Link]

  • Protheragen. ADMET Prediction. [Link]

  • YouTube. (2020). How to use SwissADME?. [Link]

  • PubChem. Oxetane. [Link]

  • Digital Chemistry. (2024). Predict ADMET Properties with Proprietary Data. [Link]

  • Wikipedia. Oxetane. [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the analysis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid, a novel carboxylic acid derivative with potential applications in pharmaceutical development. The inherent instability of some oxetane-carboxylic acids necessitates a robust and reliable analytical method to ensure accurate quantification and impurity profiling.[1] This document provides a comprehensive, step-by-step guide for a reversed-phase high-performance liquid chromatography (RP-HPLC) method, grounded in established chromatographic principles and regulatory expectations. The causality behind experimental choices is explained to provide researchers with a solid foundation for method implementation and adaptation.

Introduction: The Analytical Challenge of Oxetane Carboxylic Acids

3-(3-Methylphenyl)oxetane-3-carboxylic acid belongs to a class of compounds gaining interest in medicinal chemistry due to the unique physicochemical properties imparted by the oxetane ring.[2][3] The oxetane moiety can improve metabolic stability, aqueous solubility, and lipophilicity, making it a valuable scaffold in drug design.[1] However, the strained four-membered ring of oxetanes can also render them susceptible to ring-opening reactions, particularly in the presence of strong acids or upon heating.[2][4] Recent studies have highlighted the intrinsic instability of certain oxetane-carboxylic acids, which can isomerize into lactones upon storage or under thermal stress.[1]

This inherent instability presents a significant analytical challenge. A robust HPLC method must be capable of accurately quantifying the parent compound while also separating it from potential degradants and process-related impurities. This application note addresses this challenge by providing a method designed for stability-indicating analysis, adhering to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) for analytical procedure validation and the United States Pharmacopeia (USP) General Chapter <621> on chromatography.[5][6][7][8]

Method Rationale and Development Considerations

The development of this HPLC method was guided by the physicochemical properties of 3-(3-Methylphenyl)oxetane-3-carboxylic acid, which possesses both aromatic and carboxylic acid functionalities.

  • Chromatographic Mode: Reversed-phase HPLC was selected as the primary separation technique due to its wide applicability for the analysis of moderately polar to nonpolar organic molecules.[9][10] The presence of the methylphenyl group provides sufficient hydrophobicity for retention on a C18 stationary phase.[11]

  • Stationary Phase: A C18 (octadecylsilyl) silica-based column is proposed. This is a versatile and widely used stationary phase in reversed-phase chromatography, offering excellent retention for aromatic compounds.[9][10]

  • Mobile Phase: A mobile phase consisting of an aqueous buffer and an organic modifier is employed.

    • pH Control: The pH of the mobile phase is a critical parameter for the analysis of ionizable compounds like carboxylic acids.[12][13] To ensure consistent retention and peak shape, the mobile phase should be buffered at a pH that keeps the carboxylic acid in a single ionic form. For a carboxylic acid, a mobile phase pH around 2.5-3.5, well below the pKa of the carboxylic acid group (typically around 4-5), will suppress its ionization, leading to better retention and sharper peaks.[14] Phosphoric acid or formic acid are suitable additives to control the pH in this range.[9][15]

    • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic molecules.[11][15] A gradient elution is proposed to ensure the timely elution of the main analyte and any potential, more hydrophobic impurities.

  • Detection: The presence of the phenyl ring in the analyte allows for sensitive detection using a UV-Vis spectrophotometer or a diode-array detector (DAD).[16] A DAD is particularly advantageous as it can provide spectral information, aiding in peak identification and purity assessment.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solution instrument_setup Instrument Setup & Equilibration prep_standard->instrument_setup prep_sample Prepare Sample Solution prep_sample->instrument_setup prep_mobile_phase Prepare Mobile Phases prep_mobile_phase->instrument_setup run_sequence Execute Analytical Sequence instrument_setup->run_sequence integrate_peaks Peak Integration & Identification run_sequence->integrate_peaks calculate_results Calculate Assay & Impurities integrate_peaks->calculate_results generate_report Generate Report calculate_results->generate_report

Caption: HPLC analysis workflow from preparation to reporting.

Detailed Application Protocol

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a pump, autosampler, column thermostat, and a diode-array detector (DAD).

  • Chromatographic Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid (85%) or Formic acid.

  • Reference Standard: Well-characterized 3-(3-Methylphenyl)oxetane-3-carboxylic acid.

  • Sample: 3-(3-Methylphenyl)oxetane-3-carboxylic acid to be analyzed.

  • Volumetric glassware and analytical balance.

Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions. Method optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Stationary Phase C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (or optimal wavelength determined by UV scan)
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water. Filter and degas.

  • Mobile Phase B: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade acetonitrile. Filter and degas.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 3-(3-Methylphenyl)oxetane-3-carboxylic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.[6][17] The following are recommended system suitability criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 replicate injections of the standard)
Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Perform five replicate injections of the standard solution to assess system suitability.

  • Inject the sample solution(s) in duplicate.

  • Inject a standard solution after a series of sample injections to monitor system performance.

Data Analysis and Interpretation

  • Identification: The primary peak in the sample chromatogram should have a retention time that matches the retention time of the main peak in the standard chromatogram. DAD spectral comparison can provide further confirmation.

  • Assay Calculation: The concentration of 3-(3-Methylphenyl)oxetane-3-carboxylic acid in the sample can be calculated using the following external standard formula:

  • Impurity Profiling: The percentage of each impurity can be calculated based on the area percent method, assuming a relative response factor of 1.0 for all impurities if their identities and response factors are unknown.

Potential for Chiral Separation

It is important to note that 3-(3-Methylphenyl)oxetane-3-carboxylic acid is a chiral molecule. The method described in this application note is an achiral method and will not separate the enantiomers. If the separation of enantiomers is required, a dedicated chiral HPLC method must be developed. This typically involves the use of a chiral stationary phase (CSP) or a chiral mobile phase additive.[18][19][20][21]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid. By carefully considering the chemical properties of the analyte and potential stability issues, this method offers a robust starting point for researchers and drug development professionals. The detailed rationale behind the experimental choices empowers users to implement, troubleshoot, and adapt the method as needed, ensuring the generation of high-quality, reliable analytical data in a regulated environment.

References

  • ResearchGate. Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Available from: [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available from: [Link]

  • ResearchGate. Unexpected isomerization of oxetane-carboxylic acids. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. Available from: [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. Available from: [Link]

  • ResearchGate. Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Available from: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • U.S. Pharmacopeia. <621> Chromatography. Available from: [Link]

  • Springer. HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Available from: [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • SciSpace. A review on method development by hplc. Available from: [Link]

  • Scribd. USP-NF 621 Chromatography. Available from: [Link]

  • ResearchGate. Determination of carboxylic acids in apple juice by RP HPLC. Available from: [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available from: [Link]

  • U.S. Pharmacopeia. <621> Chromatography Revision Bulletin. Available from: [Link]

  • MDPI. Development of a Simple High-Performance Liquid Chromatography-Based Method to Quantify Synergistic Compounds. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • Taylor & Francis Online. Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Chromatography Online. Are You Sure You Understand USP <621>?. Available from: [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available from: [Link]

Sources

Application Notes: 3-(3-Methylphenyl)oxetane-3-carboxylic Acid as a Bioisostere for Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In medicinal chemistry, the strategic replacement of functional groups, known as bioisosterism, is a cornerstone of lead optimization.[1] While the carboxylic acid moiety is a critical pharmacophore in numerous drug classes, its inherent properties—such as high polarity leading to poor membrane permeability and susceptibility to metabolic liabilities like glucuronidation—often pose significant challenges in drug development.[2] This application note provides a detailed guide for researchers on the use of 3-(3-Methylphenyl)oxetane-3-carboxylic acid as a modern, non-classical bioisostere for aryl- or alkyl-carboxylic acids. We present the scientific rationale, key advantages, detailed synthetic protocols, and methods for evaluating the success of this bioisosteric replacement, grounded in field-proven insights and authoritative references.

Introduction: The Rationale for Carboxylic Acid Bioisosteres

The carboxylic acid group is prevalent in therapeutics due to its ability to form strong ionic and hydrogen bond interactions with biological targets.[3] However, its ionizable nature at physiological pH can be a double-edged sword, contributing to:

  • Limited CNS Penetration: The charged carboxylate is often repelled by the blood-brain barrier, hindering the development of neurological drugs.[2]

  • Metabolic Instability: Carboxylic acids are prone to phase II metabolism, particularly forming acyl-glucuronides. These reactive metabolites have been linked to idiosyncratic drug toxicities.[3]

  • Poor Oral Bioavailability: High polarity can reduce passive diffusion across the gut wall, limiting oral absorption.[4]

The goal of bioisosteric replacement is to substitute the carboxylic acid with a group that mimics its key interactions but possesses a superior ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5] The 3-aryl-oxetane-3-carboxylic acid scaffold has emerged as a compelling solution, offering a unique combination of physicochemical properties.[4][5]

The 3-(3-Methylphenyl)oxetane-3-carboxylic Acid Scaffold: A Strategic Advantage

The oxetane ring is a small, polar, four-membered heterocycle that has gained significant traction in drug design.[6] It is not merely a placeholder but an active modulator of molecular properties.[7] Replacing a simple phenylacetic acid moiety with 3-(3-Methylphenyl)oxetane-3-carboxylic acid offers several distinct advantages.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption="Bioisosteric Replacement Strategy"

  • Introduction of Three-Dimensionality: Moving from a planar phenylacetic acid to a sp³-rich oxetane structure increases the molecule's Shape Index. This can improve binding affinity and selectivity by allowing for better exploration of three-dimensional protein binding pockets.[8]

  • Removal of Chirality: In cases like the non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens" (e.g., Ibuprofen), the acidic group is attached to a chiral center. Replacing the 2-arylpropionic acid scaffold with a 3-aryl-oxetane-3-carboxylic acid creates an achiral analogue, which can simplify synthesis, pharmacology, and regulatory pathways.[4][5]

  • Modulation of Physicochemical Properties: The polar oxetane ether oxygen acts as a hydrogen bond acceptor, influencing solubility.[9] The rigid ring structure and the meta-methyl group on the phenyl ring fine-tune the lipophilicity (LogP) and electronic properties, which can be optimized to improve cell permeability and reduce metabolic attack.[8]

  • Metabolic Blocking: The quaternary carbon at the 3-position of the oxetane ring is sterically hindered and lacks a proton, making it resistant to metabolic oxidation at that site.

Case Study: Oxetane-Based Achiral Analogues of Profen NSAIDs

A compelling application of this bioisostere is in the redesign of profen drugs. Profens, such as ibuprofen and naproxen, are 2-arylpropionic acids. A study by Bull and colleagues detailed the synthesis of 3-aryl-oxetane-3-carboxylic acids as achiral analogues.[4][5] This work provides a validated framework for applying this strategy.

PropertyParent Drug (e.g., Ibuprofen)Oxetane BioisostereRationale for Improvement
Chirality Racemic or single enantiomerAchiralSimplifies synthesis and eliminates potential for chiral inversion in vivo.
Scaffold 2-Arylpropionic Acid3-Aryl-oxetane-3-carboxylic AcidIntroduces novel IP space and 3D character.
Metabolism Potential for oxidative metabolism on alkyl chainQuaternary center is metabolically robustBlocks a potential site of metabolism, potentially increasing half-life.
Physicochemical Known LogP, pKa, SolubilityModulated LogP, pKa, SolubilityThe oxetane scaffold allows for fine-tuning of properties to optimize the ADME profile.[3][8]

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid, its incorporation into a molecule, and the evaluation of its properties compared to a parent carboxylic acid.

Protocol 1: Synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic Acid

This synthesis is presented as a two-stage process: preparation of the alcohol precursor followed by its oxidation. This approach is robust and adaptable.

dot graph [rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Start [label="Diethyl 5-(3-methylphenyl)-1,3-dioxane-5-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="1. LiAlH4, THF\n2. p-TsCl, Pyridine", fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate1 [label="Ditosylate Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="aq. NaOH", fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate2 [label="3-(3-Methylphenyl)-3-(hydroxymethyl)oxetane", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Catalytic Oxidation\n(e.g., Pt/C, O2, aq. NaHCO3)", fillcolor="#E8F0FE", fontcolor="#202124"]; End [label="3-(3-Methylphenyl)oxetane-\n3-carboxylic acid", fillcolor="#E6F4EA", fontcolor="#202124"];

Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> End; caption="Synthetic Workflow for the Bioisostere"

Part A: Synthesis of 3-(3-Methylphenyl)-3-(hydroxymethyl)oxetane (Precursor)

This procedure is adapted from established methods for creating 3,3-disubstituted oxetanes.[10]

  • Materials: Diethyl malonate, 3-methylbenzyl bromide, sodium ethoxide, lithium aluminum hydride (LiAlH₄), p-toluenesulfonyl chloride (TsCl), pyridine, sodium hydroxide (NaOH), and appropriate anhydrous solvents (Ethanol, THF, Dichloromethane).

  • Step 1: Malonate Alkylation. To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C. After stirring for 30 minutes, add 3-methylbenzyl bromide (1.0 eq) and allow the reaction to warm to room temperature and stir overnight. Quench with water and extract the product with ethyl acetate. Purify by column chromatography to yield diethyl 2-(3-methylbenzyl)malonate.

  • Step 2: Second Alkylation. Repeat the process from Step 1, using the product from Step 1 as the starting material and hydroxymethylating with a protected form of formaldehyde or an equivalent reagent to generate the disubstituted malonate.

  • Step 3: Reduction to Diol. In a flask under an inert atmosphere, suspend LiAlH₄ (2.5 eq) in anhydrous THF at 0 °C. Add the disubstituted malonate from Step 2, dissolved in THF, dropwise. Allow the reaction to stir at room temperature overnight. Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water. Filter the resulting solids and concentrate the filtrate to yield the crude diol.

  • Step 4: Monotosylation and Cyclization. Dissolve the diol (1.0 eq) in dichloromethane and pyridine at 0 °C. Add TsCl (1.1 eq) portion-wise and stir for 4-6 hours. Monitor by TLC. Upon completion, add aqueous NaOH (2.0 eq) and stir vigorously overnight to effect the intramolecular Williamson ether synthesis. Extract the oxetane product with dichloromethane and purify by column chromatography.

Part B: Oxidation to 3-(3-Methylphenyl)oxetane-3-carboxylic Acid

This protocol uses a one-step catalytic oxidation, which is efficient and avoids harsh reagents.[2][11]

  • Materials: 3-(3-Methylphenyl)-3-(hydroxymethyl)oxetane, 5% Platinum on carbon (Pt/C), sodium bicarbonate (NaHCO₃), oxygen balloon, deionized water.

  • Procedure: a. In a round-bottom flask, suspend the alcohol precursor (1.0 eq) and NaHCO₃ (1.5 eq) in deionized water (approx. 0.1 M concentration of alcohol). b. Add the 5% Pt/C catalyst (approx. 5 mol%). c. Purge the flask with oxygen and maintain a positive pressure with an oxygen balloon. d. Heat the mixture to 60-80 °C and stir vigorously to ensure good mixing of the three-phase system. e. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours. f. Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. g. Wash the aqueous filtrate with ethyl acetate to remove any unreacted starting material. h. Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. i. Extract the product, 3-(3-Methylphenyl)oxetane-3-carboxylic acid, with ethyl acetate (3x). j. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.

Expert Insight & Trustworthiness Note: A potential liability of some oxetane-carboxylic acids is their tendency to undergo rearrangement to form lactones, especially under acidic conditions or upon heating.[7][12] It is crucial to perform the final acidification step at low temperatures (0-5 °C) and to avoid prolonged exposure to strong acid or heat during workup and storage. Basic hydrolysis of esters to obtain the carboxylic acid is generally preferred over acidic methods to prevent this isomerization.[13]

Protocol 2: Evaluation of Kinetic Solubility

This protocol determines the kinetic solubility of the parent compound and its bioisostere, which is critical for early-stage assessment.[11]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption="Kinetic Solubility Assay Workflow"

  • Materials: Test compounds (parent acid and oxetane bioisostere), DMSO, Phosphate Buffered Saline (PBS, pH 7.4), 96-well filter plates (e.g., Millipore Multiscreen), 96-well collection plates, plate shaker, LC-MS/MS or UV-Vis plate reader.

  • Procedure: a. Prepare 10 mM stock solutions of each test compound in 100% DMSO. b. In a 96-well plate, add 2 µL of each DMSO stock solution to 198 µL of PBS (pH 7.4) in triplicate. This results in a final concentration of 100 µM with 1% DMSO. c. Seal the plate and shake at room temperature for 2 hours. d. Transfer the solutions to a 96-well filter plate placed on top of a collection plate. e. Centrifuge to filter the solutions and separate any precipitated compound. f. Analyze the concentration of the compound in the filtrate using a validated LC-MS/MS method or UV-Vis spectroscopy against a standard curve prepared in a 1% DMSO/PBS mixture. g. The measured concentration is the kinetic solubility.

Protocol 3: Evaluation of Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of the compounds to Phase I metabolism.

  • Materials: Test compounds, Human Liver Microsomes (pooled), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase), 0.1 M Phosphate Buffer (pH 7.4), ice-cold acetonitrile with internal standard, 96-well plates, incubator/water bath (37 °C).

  • Procedure: a. Prepare a 1 µM working solution of each test compound in 0.1 M phosphate buffer. b. In a 96-well plate, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and the test compound working solution at 37 °C for 5 minutes. c. Initiate the reaction by adding a pre-warmed NADPH regenerating system. d. At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard. e. Centrifuge the plate to pellet the precipitated protein. f. Transfer the supernatant to a new plate for analysis. g. Quantify the remaining percentage of the parent compound at each time point using LC-MS/MS. h. Calculate the in-vitro half-life (t½) and intrinsic clearance (Cl_int) from the slope of the natural log of the percent remaining vs. time plot.

Conclusion

The 3-(3-Methylphenyl)oxetane-3-carboxylic acid scaffold represents a sophisticated and highly valuable tool for medicinal chemists. It serves as an effective bioisostere for traditional carboxylic acids, offering a route to overcome common ADME and pharmacokinetic challenges while introducing favorable structural features like 3D-dimensionality and the removal of chirality. The protocols outlined in this note provide a practical and validated pathway for the synthesis and evaluation of this promising building block, enabling researchers to confidently apply this strategy in their drug discovery programs. The key to success lies in careful chemical synthesis, being mindful of potential instabilities, and rigorous parallel evaluation of the bioisostere against its parent analogue.

References

  • Bayer AG. (1987). Process for the preparation of oxetane-3-carboxylic acids.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Ciavarri, J. P., et al. (2015). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Organic Process Research & Development, 19(7), 861–868. [Link]

  • Chalyk, B., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728. [Link]

  • Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279–5283. [Link]

  • Huestis, M. P., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(9), 1533–1541. [Link]

  • Iarovenko, V. N., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry, 19(44), 9628-9635. [Link]

  • Lassalas, P., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864–868. [Link]

  • Mousseau, J. J., et al. (2018). Lithium-Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3-Sulfanyl-Oxetanes as Bioisosteres. Angewandte Chemie International Edition, 57(42), 13933-13937. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. [Link]

  • Stepan, A. F., et al. (2012). The application of bioisosteres in drug design: tactical applications to address developability problems. Expert Opinion on Drug Discovery, 7(5), 375-382. [Link]

  • Tan, D. S., et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Chemical Science, 14(37), 10243–10252. [Link]

  • Toth, G., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(23), 8206. [Link]

  • Vankawala, P. J. (2012). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. International Journal of ChemTech Research, 4(3), 1121-1125. [Link]

  • Wróblewska, A., et al. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. Polymers, 12(1), 213. [Link]

  • Yarmolchuk, V. S., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722-4728. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable oxetane building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis. My aim is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid. Each problem is followed by a detailed analysis of potential causes and actionable protocols for resolution.

Problem 1: Low Yield of the Desired Product

Symptom: The isolated yield of 3-(3-Methylphenyl)oxetane-3-carboxylic acid is significantly lower than expected.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the consumption of starting materials.

      • Optimize Reaction Time and Temperature: Gradually increase the reaction time and/or temperature, while carefully monitoring for the formation of degradation products.

      • Adjust Stoichiometry: Experiment with a slight excess of one of the key reagents, such as the organometallic reagent in a Grignard-type reaction or the electrophile in a Friedel-Crafts alkylation.

  • Side Reactions: Competing side reactions can consume starting materials or the desired product.

    • Grob Fragmentation: In syntheses following the Williamson etherification pathway, the intermediate halo-alkoxide can undergo Grob fragmentation to form an aldehyde and an alkene, which is a common side reaction that can reduce the yield of the desired oxetane.[1]

    • Over-alkylation in Friedel-Crafts Reactions: When employing a Friedel-Crafts approach, the product can be more nucleophilic than the starting material, leading to undesired multiple alkylations on the aromatic ring.[2]

    • Troubleshooting Protocol:

      • Control Reaction Temperature: Lowering the reaction temperature can often suppress side reactions, which may have higher activation energies than the desired reaction.

      • Slow Addition of Reagents: Adding a reactive reagent dropwise over an extended period can help to maintain a low concentration of the reagent in the reaction mixture, thereby minimizing side reactions.

      • Choice of Lewis Acid: In Friedel-Crafts reactions, the strength and amount of the Lewis acid catalyst can significantly influence the outcome. Experiment with milder Lewis acids or use catalytic amounts to reduce the likelihood of side reactions.

  • Product Degradation: The oxetane ring is susceptible to opening under strongly acidic or basic conditions, which can lead to the formation of unwanted byproducts and a lower yield of the desired product.[3][4]

    • Troubleshooting Protocol:

      • Maintain pH Control: During work-up and purification, carefully control the pH. Avoid strongly acidic or basic conditions where possible.

      • Use Mild Reagents: Opt for milder acids or bases for pH adjustments and extractions. For example, use a buffered solution or a weak organic acid instead of a strong mineral acid.

Problem 2: Presence of Significant Impurities in the Final Product

Symptom: Spectroscopic analysis (e.g., NMR, Mass Spectrometry) of the isolated product shows the presence of unexpected signals, indicating impurities.

Common Impurities and Their Origins:

ImpurityPotential OriginIdentification
Unreacted Starting Materials Incomplete reaction.Comparison with the spectra of authentic starting materials.
Regioisomers (ortho- and para-isomers) Friedel-Crafts alkylation of 3-methylphenyl (toluene) derivatives. The methyl group is an ortho-, para-director.[5]Complex aromatic signals in the 1H NMR spectrum. Separation and characterization may be necessary.
Ring-Opened Byproducts (diols, hydroxy acids) Acid- or base-catalyzed hydrolysis of the oxetane ring.[1][3]Presence of additional hydroxyl and/or carboxylic acid signals in the NMR and IR spectra.
Lactone Isomer Isomerization of the final product upon heating or prolonged storage.[6]Characteristic ester carbonyl peak in the IR spectrum and a downfield shift of the CH2 protons adjacent to the newly formed ester oxygen in the 1H NMR spectrum.
Over-oxidized Product (dicarboxylic acid) If the synthesis involves oxidation of a methyl group on the phenyl ring, over-oxidation can occur.Mass spectrometry will show a molecular ion corresponding to the dicarboxylic acid.

Troubleshooting and Purification Protocols:

  • Protocol for Removing Unreacted Starting Materials:

    • Optimize Reaction Conditions: See "Problem 1" for optimizing the reaction to drive it to completion.

    • Chromatography: Flash column chromatography on silica gel is often effective for separating the more polar carboxylic acid product from less polar starting materials.

  • Protocol for Separating Regioisomers:

    • Chromatography: Careful flash column chromatography with a slow gradient of a suitable solvent system (e.g., hexanes/ethyl acetate) can often separate regioisomers.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture may selectively crystallize the desired isomer.

  • Protocol for Minimizing and Removing Ring-Opened Byproducts:

    • Mild Work-up: During the reaction work-up, use mild acidic and basic washes (e.g., saturated aqueous sodium bicarbonate, dilute citric acid).

    • Acid-Base Extraction: The desired carboxylic acid can be separated from neutral byproducts (like diols) by dissolving the crude mixture in an organic solvent and extracting with a mild aqueous base. The aqueous layer is then carefully acidified and the product is extracted back into an organic solvent.

  • Protocol for Preventing and Identifying Lactone Isomerization:

    • Avoid High Temperatures: During purification (e.g., solvent evaporation) and storage, avoid excessive heat.

    • Storage Conditions: Store the purified 3-(3-Methylphenyl)oxetane-3-carboxylic acid in a cool, dark place, preferably under an inert atmosphere.

    • Spectroscopic Monitoring: Regularly check the purity of stored samples by 1H NMR to monitor for the appearance of the lactone isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(3-Methylphenyl)oxetane-3-carboxylic acid and what are its main challenges?

A1: One of the common strategies for synthesizing 3-aryloxetane-3-carboxylic acids involves a multi-step process that may include:

  • Formation of a 1,3-diol precursor.

  • Cyclization to form the oxetane ring, often via an intramolecular Williamson etherification. [1]

  • Introduction of the carboxylic acid functionality.

Another approach is the oxidation of a corresponding 3-hydroxymethyl-3-(3-methylphenyl)oxetane.[7][8] A key challenge in these syntheses is the potential for side reactions such as Grob fragmentation during cyclization and the sensitivity of the oxetane ring to the reaction conditions, which can lead to ring-opening.[1][3]

Q2: My 1H NMR spectrum of the final product shows a complex pattern in the aromatic region. What could be the cause?

A2: A complex aromatic region in the 1H NMR spectrum is often indicative of the presence of regioisomers. If your synthesis involves a Friedel-Crafts type reaction with a toluene derivative, the incoming electrophile can add to the ortho, meta, or para position relative to the methyl group. Since the methyl group is an ortho-, para-director, you are likely to have a mixture of the desired meta-isomer along with ortho- and para-isomers.[5] Careful purification by column chromatography or recrystallization is necessary to isolate the desired 3-(3-methylphenyl) isomer.

Q3: I've successfully synthesized the product, but after a few weeks in storage, I see a new major peak in my HPLC analysis. What is happening?

A3: It is highly likely that your 3-(3-Methylphenyl)oxetane-3-carboxylic acid is isomerizing to the corresponding lactone. Some oxetane-carboxylic acids are known to be unstable and can undergo intramolecular cyclization to form a more stable lactone, especially upon storage or exposure to heat.[6] To minimize this, store your compound at low temperatures and in a dry, inert atmosphere. It is also advisable to re-analyze the purity of your compound before use if it has been stored for an extended period.

Q4: Can I use strong oxidizing agents to convert the methyl group on the phenyl ring to a carboxylic acid after forming the oxetane ring?

A4: While it is chemically possible to oxidize a methyl group on a benzene ring to a carboxylic acid, using strong oxidizing agents in the presence of an oxetane ring is risky. The strained oxetane ring can be sensitive to harsh reaction conditions and may undergo degradation or ring-opening.[4] It is generally preferable to introduce the carboxylic acid functionality on the oxetane ring through a milder method or to use a starting material that already contains the desired substitution pattern on the aromatic ring.

Q5: What are the best practices for purifying 3-(3-Methylphenyl)oxetane-3-carboxylic acid?

A5: A combination of techniques is often most effective:

  • Acid-Base Extraction: This is a good first step to separate the acidic product from neutral and basic impurities.

  • Flash Column Chromatography: This is a powerful technique for separating the desired product from closely related impurities such as regioisomers and unreacted starting materials. A silica gel stationary phase with a gradient elution of a solvent system like hexanes and ethyl acetate, often with a small amount of acetic acid to improve peak shape, is a good starting point.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be an excellent final purification step to obtain a highly pure material.

Visualizing Reaction Pathways and Impurity Formation

Synthetic Pathway and Potential Side Reactions

G cluster_synthesis Main Synthetic Pathway cluster_impurities Potential Impurity Formation A Starting Materials (e.g., 3-methylphenyl precursor + oxetane precursor) B Intermediate A->B Reaction Step 1 D Regioisomers (ortho-, para-) A->D Friedel-Crafts Side Reaction G Unreacted Starting Materials A->G Incomplete Reaction C 3-(3-Methylphenyl)oxetane-3-carboxylic acid (Desired Product) B->C Reaction Step 2 E Ring-Opened Products (diols, etc.) C->E Acid/Base Instability F Lactone Isomer C->F Storage/Heat Instability

Caption: Synthetic pathway and common impurity formation routes.

Troubleshooting Logic Flow

G start Low Yield or Impure Product check_completion Check Reaction Completion (TLC, NMR, HPLC) start->check_completion check_impurities Identify Impurities (NMR, MS) start->check_impurities incomplete Incomplete Reaction check_completion->incomplete impurities_present Impurities Identified check_impurities->impurities_present incomplete->check_impurities No optimize_conditions Optimize Reaction: - Time - Temperature - Stoichiometry incomplete->optimize_conditions Yes purification Select Purification Method: - Chromatography - Recrystallization - Extraction impurities_present->purification Yes regioisomers Regioisomers purification->regioisomers ring_opened Ring-Opened purification->ring_opened lactone Lactone purification->lactone

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Process for the preparation of oxetan-3-carboxylic acids.
  • Process for the preparation of oxetane-3-carboxylic acids.
  • Galkin, M. A., & Kananovich, D. G. (2019). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 84(15), 9815–9821. [Link]

  • Paternò–Büchi reaction. Wikipedia. [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. [Link]

  • Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(3-Methylphenyl)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and optimization of 3-(3-Methylphenyl)oxetane-3-carboxylic acid. This guide is intended for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the multi-step synthesis of this valuable building block. Our aim is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-(3-Methylphenyl)oxetane-3-carboxylic acid?

A1: There are two predominant and well-established synthetic strategies. The first involves the intramolecular Williamson etherification of a suitably substituted 1,3-diol precursor.[1] This typically starts from diethyl 2-(3-methylbenzyl)malonate. The second, more recent approach, employs a Friedel-Crafts alkylation followed by a selective oxidative cleavage of a furan moiety.[2] The choice of route often depends on the availability of starting materials and scalability requirements.

Q2: How stable is the oxetane ring in 3-(3-Methylphenyl)oxetane-3-carboxylic acid?

A2: The oxetane ring exhibits good stability under basic and neutral conditions. However, it is susceptible to ring-opening under strongly acidic conditions.[3] This is a critical consideration during reaction workups and purifications. The presence of the carboxylic acid group itself is generally compatible with the oxetane core, but prolonged exposure to strong acids, especially at elevated temperatures, should be avoided.[3]

Q3: I'm observing unexpected lactone formation. What is happening?

A3: You are likely observing an intramolecular isomerization reaction. Certain oxetane-carboxylic acids are prone to isomerize into thermodynamically more stable lactones, particularly upon heating or during the acidification step of the workup.[4] This occurs via an intramolecular nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the protonated oxetane ring, leading to ring-opening and subsequent lactonization. The stability of the oxetane-carboxylic acid is highly dependent on its substitution pattern.[4]

Q4: Can I directly reduce the carboxylic acid to the corresponding alcohol?

A4: Direct reduction of the carboxylic acid can be challenging. For instance, using strong reducing agents like lithium aluminum hydride (LiAlH4) at temperatures above 0 °C can lead to the decomposition of the oxetane ring.[3] A more reliable method is to first form the methyl or ethyl ester and then perform the reduction at low temperatures (e.g., -30 °C to -10 °C).[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid, particularly when following the common route from diethyl 2-(3-methylbenzyl)malonate.

Problem 1: Low Yield During Oxetane Ring Formation

Q: I am attempting the intramolecular Williamson etherification to form the oxetane ring from the corresponding diol, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

A: Low yields in this step are often attributable to suboptimal reaction conditions or the quality of the starting diol. Here’s a systematic approach to troubleshooting:

  • Causality: The intramolecular Williamson etherification is a kinetically controlled process that forms a strained four-membered ring.[1] It competes with intermolecular side reactions. The efficiency of the cyclization is highly dependent on the choice of base, solvent, and the quality of the leaving group (typically a tosylate or mesylate).

  • Troubleshooting Steps:

    • Verify the Quality of the Precursor Diol: Ensure the diol, obtained from the reduction of diethyl 2-(3-methylbenzyl)malonate, is pure and free of residual reducing agents or salts.

    • Optimize the Leaving Group: While tosylates are commonly used, mesylates can sometimes be more effective. Ensure the tosylation or mesylation reaction goes to completion.

    • Choice of Base: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) is a common choice. Ensure the NaH is fresh and the reaction is conducted under strictly anhydrous conditions.

    • Solvent and Concentration: Use a polar aprotic solvent like DMF or THF. The reaction should be run at high dilution to favor the intramolecular cyclization over intermolecular polymerization.

    • Temperature Control: The cyclization is typically performed at elevated temperatures (e.g., 60-80 °C). However, excessively high temperatures can promote side reactions. A systematic temperature screen can identify the optimal condition.

Problem 2: Incomplete Hydrolysis of the Ester Precursor

Q: I am hydrolyzing the ethyl ester of 3-(3-Methylphenyl)oxetane-3-carboxylic acid to the final product, but the reaction is sluggish and often incomplete. I am hesitant to use harsh conditions due to the sensitivity of the oxetane ring.

A: This is a valid concern. The key is to use basic conditions that are sufficiently strong to effect hydrolysis without promoting ring-opening.

  • Causality: Saponification is the method of choice for hydrolyzing esters on an oxetane scaffold because acidic hydrolysis can lead to ring-opening byproducts.[3] The reactivity of the ester can be influenced by steric hindrance around the carbonyl group.

  • Troubleshooting Steps:

    • Choice of Base and Solvent: A combination of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and a co-solvent like methanol, ethanol, or THF is typically effective. LiOH is often preferred for its higher solubility in organic solvents.

    • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the rate of hydrolysis.[3] Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating.

    • Stoichiometry of Base: Use a slight excess of the base (e.g., 1.5-2.0 equivalents) to ensure the reaction goes to completion.

    • Workup Procedure: After the hydrolysis is complete, cool the reaction mixture to 0 °C before slowly acidifying with a weak acid like saturated aqueous ammonium chloride (NH4Cl) or a dilute solution of a non-strong acid like citric acid. Avoid using strong acids like HCl if possible.[3][4]

Problem 3: Product Isomerization to a Lactone During Workup or Storage

Q: After a successful hydrolysis and acidic workup, I isolated a product that appears to be a lactone instead of my target carboxylic acid. Why is this happening and can it be prevented?

A: You are encountering the inherent instability of some oxetane-carboxylic acids.[4]

  • Causality and Mechanism: The isomerization is an acid-catalyzed intramolecular ring-opening reaction. The carboxylic acid protonates the oxetane oxygen, making the ring susceptible to nucleophilic attack by the carbonyl oxygen of the carboxylic acid. This leads to the formation of a six-membered lactone. This process can be accelerated by heat, for instance, during solvent evaporation on a rotary evaporator.[4]

    Isomerization Oxetane_Acid 3-(3-Methylphenyl)oxetane-3-carboxylic acid Protonated_Oxetane Protonated Oxetane Intermediate Oxetane_Acid->Protonated_Oxetane H+ (acidic workup/heat) Lactone Six-membered Lactone Protonated_Oxetane->Lactone Intramolecular Nucleophilic Attack

    Caption: Acid-catalyzed isomerization of oxetane-carboxylic acid.

  • Preventative Measures:

    • Minimize Exposure to Acid: During the workup, add the acid slowly at low temperature (0 °C) and only until the aqueous layer is slightly acidic (pH ~5-6). Extract the product into an organic solvent immediately.

    • Avoid Heat: Concentrate the organic extracts at reduced pressure and low temperature. Avoid using a high-temperature water bath for the rotary evaporator.[4]

    • Storage: Store the final product in a cool, dark, and dry place. If the product is particularly unstable, consider storing it as its corresponding carboxylate salt (e.g., sodium or lithium salt) and liberating the free acid just before use.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid ethyl ester

This protocol is adapted from the general principles of Williamson etherification for 3,3-disubstituted oxetanes.[1]

Synthesis_Workflow cluster_0 Step 1: Diol Formation cluster_1 Step 2: Monotosylation cluster_2 Step 3: Cyclization A Diethyl 2-(3-methylbenzyl)malonate B 1,3-Diol A->B LiAlH4, THF, 0°C to rt C Tosylated Intermediate B->C TsCl, Pyridine, 0°C D Oxetane Ester C->D NaH, THF, 60°C

Caption: Synthetic workflow for the oxetane ester precursor.

  • Diol Formation: To a cooled (0 °C) solution of diethyl 2-(3-methylbenzyl)malonate (1.0 eq) in anhydrous THF, slowly add a solution of lithium aluminum hydride (1.0 M in THF, 2.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Carefully quench the reaction by sequential addition of water, 15% NaOH (aq), and water. Filter the resulting solid and concentrate the filtrate to obtain the crude diol.

  • Monotosylation: Dissolve the crude diol in pyridine at 0 °C and add p-toluenesulfonyl chloride (1.05 eq) portion-wise. Stir the reaction at 0 °C for 4-6 hours. Quench with water and extract with ethyl acetate. Wash the organic layer with dilute HCl and brine, then dry over sodium sulfate and concentrate.

  • Cyclization: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C, add a solution of the tosylated intermediate in THF dropwise. Allow the mixture to warm to room temperature and then heat at 60 °C for 16 hours. Cool the reaction, quench with saturated aqueous NH4Cl, and extract with ethyl acetate. Purify by column chromatography to yield the ethyl ester.

Protocol 2: Hydrolysis to 3-(3-Methylphenyl)oxetane-3-carboxylic acid
  • Saponification: Dissolve the ethyl ester (1.0 eq) in a 2:1 mixture of THF and water. Add lithium hydroxide monohydrate (2.0 eq) and stir at 40 °C for 4-8 hours, monitoring by TLC.

  • Workup and Isolation: Cool the reaction mixture to 0 °C. Slowly add 1 M citric acid (aq) until the pH of the aqueous layer is ~5. Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure at a bath temperature not exceeding 30 °C.

  • Purification: The crude product can be purified by recrystallization or flash chromatography if necessary.

Data Summary

StepReactantProductKey ReagentsTypical Yield
1 Diethyl 2-(3-methylbenzyl)malonate2-(3-methylbenzyl)propane-1,3-diolLiAlH485-95%
2 2-(3-methylbenzyl)propane-1,3-diolTosylated intermediateTsCl, Pyridine70-80%
3 Tosylated intermediateEthyl 3-(3-methylphenyl)oxetane-3-carboxylateNaH50-65%
4 Ethyl 3-(3-methylphenyl)oxetane-3-carboxylate3-(3-Methylphenyl)oxetane-3-carboxylic acidLiOH90-98%

References

  • Shcherbakov, D., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Stádník, J., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Shcherbakov, D., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]

Sources

Overcoming challenges in the scale-up synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid

Welcome to the technical support center for the synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up synthesis of this valuable building block. The oxetane motif is increasingly important in medicinal chemistry for its ability to improve physicochemical properties such as solubility and metabolic stability.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Proposed Synthetic Pathway

A common and logical route to 3-(3-Methylphenyl)oxetane-3-carboxylic acid involves a two-step sequence starting from 2-(3-methylphenyl)propane-1,3-diol. This pathway is often favored for its convergent nature and reliance on well-understood transformations.

  • Step 1: Oxetane Ring Formation. An intramolecular Williamson etherification of a diol precursor. This involves selective activation of one primary alcohol (e.g., as a tosylate or mesylate) followed by base-mediated cyclization.[2]

  • Step 2: Oxidation. Conversion of the remaining primary alcohol on the oxetane ring to a carboxylic acid. Catalytic oxidation methods are generally preferred for their efficiency and selectivity on scale.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low Yield During Oxetane Ring Formation (Step 1)

Question: "My intramolecular cyclization of the activated diol is giving low yields of the desired 3-(3-Methylphenyl)-3-(hydroxymethyl)oxetane. What are the likely causes and how can I improve this?"

Answer: Low yields in this Williamson etherification step are typically due to competing side reactions or incomplete conversion. The primary culprits are often intermolecular reactions (polymerization) and elimination reactions (Grob fragmentation).[2]

Causality & Solutions:

  • Intermolecular Reactions: At high concentrations, the activated diol can react with another molecule instead of cyclizing, leading to oligomers or polymers.

    • Solution: Employ high-dilution conditions. By slowly adding the activated diol to a solution of the base, you maintain a low instantaneous concentration of the substrate, favoring the intramolecular cyclization pathway. On a larger scale, this can be achieved using a syringe pump or a controlled addition funnel.

  • Base Selection: The choice of base is critical. A base that is too strong or sterically unhindered can promote elimination. Sodium hydride (NaH), while common, can sometimes lead to undesired side reactions if not used carefully.[2]

    • Solution: Screen alternative bases. Potassium tert-butoxide (KOt-Bu) is an excellent choice as its steric bulk can disfavor intermolecular pathways. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS).

  • Leaving Group Quality: An inefficient leaving group (e.g., chloride) will slow the desired SN2 cyclization, allowing side reactions to dominate.

    • Solution: Ensure the primary alcohol is converted to a superior leaving group. Tosylates (Ts) or mesylates (Ms) are standard and highly effective.[2] For particularly stubborn cyclizations, a triflate (Tf) group, though more expensive, is exceptionally reactive.

  • Temperature Control: Elevated temperatures can favor elimination pathways.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature. Monitor progress by TLC or LC-MS to determine the optimal temperature profile.

G start Low Yield in Step 1 (Cyclization) check_purity Is Starting Material (SM) Purity >98%? start->check_purity purify_sm Purify Activated Diol (Recrystallization/Chromatography) check_purity->purify_sm No check_conditions Review Reaction Conditions check_purity->check_conditions Yes purify_sm->check_conditions concentration Is Concentration <0.1 M? check_conditions->concentration high_dilution Implement High Dilution (Slow Addition) concentration->high_dilution No base_choice Evaluate Base concentration->base_choice Yes high_dilution->base_choice base_naH Using NaH? base_choice->base_naH switch_base Switch to Bulky Base (e.g., KOt-Bu) base_naH->switch_base Yes temp_control Check Temperature base_naH->temp_control No switch_base->temp_control temp_high Is Temp > RT? temp_control->temp_high lower_temp Run at 0°C to RT Monitor by LC-MS temp_high->lower_temp Yes success Optimized Yield temp_high->success No lower_temp->success

Caption: Troubleshooting decision tree for low cyclization yield.

Issue 2: Incomplete or Slow Oxidation (Step 2)

Question: "The oxidation of 3-(3-Methylphenyl)-3-(hydroxymethyl)oxetane to the carboxylic acid is sluggish and stalls, leaving significant amounts of starting material. How can I drive it to completion?"

Answer: Incomplete oxidation is a common scale-up challenge, often related to catalyst deactivation, mass transfer limitations, or insufficient oxidant. The target substrate has some steric hindrance around the primary alcohol, which can slow the reaction.[4][5]

Causality & Solutions:

  • Catalyst Choice & Loading: Standard oxidants like KMnO₄ can be effective but often require harsh conditions and lead to problematic manganese dioxide waste.[6] Catalytic systems are preferable for scale-up.

    • Solution: A TEMPO-based catalytic system (e.g., TEMPO with sodium hypochlorite (bleach) as the terminal oxidant) is highly efficient for primary alcohols. On a larger scale, a patent literature approach using catalytic Platinum or Palladium on carbon (Pt/C or Pd/C) with oxygen as the terminal oxidant in an aqueous alkaline medium is robust and scalable.[3] Ensure the catalyst loading is adequate (typically 1-5 mol%).

  • Phase Transfer Issues: If using a biphasic system (e.g., organic substrate with aqueous bleach), poor mixing will limit the reaction rate.

    • Solution: On a lab scale, ensure vigorous stirring. For pilot scale, use a reactor with appropriate baffles and impeller design to maximize interfacial area. Alternatively, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can shuttle the oxidant into the organic phase more effectively.

  • pH Control: TEMPO-catalyzed oxidations are highly pH-sensitive. The reaction is fastest in a narrow pH range (typically 9-10).

    • Solution: Buffer the reaction mixture. A sodium bicarbonate buffer is commonly used. Monitor the pH throughout the reaction and add a base (e.g., 1M NaOH) as needed to maintain the optimal pH, as the formation of the carboxylic acid will lower it.

  • Catalyst Deactivation: The TEMPO catalyst can be over-oxidized and deactivated. The precious metal catalyst (Pt/C) can be poisoned by impurities.

    • Solution: Ensure the starting material from Step 1 is free of impurities like residual sulfur-containing reagents (from mesylates/tosylates). For TEMPO systems, adding a co-catalyst like KBr can help regenerate the active catalytic species.

Catalyst SystemOxidantTemp (°C)Time (h)Conversion (%)Key Challenge
KMnO₄-0-254>95Stoichiometric waste (MnO₂)
TEMPO/NaOClNaOCl0-10685pH control, biphasic mixing
TEMPO/NaOCl + TBABNaOCl0-102>98Cost of phase-transfer catalyst
Pt/CO₂ (1 atm)8012>99Catalyst handling, mass transfer
Issue 3: Difficult Product Isolation and Purification

Question: "I've successfully formed the carboxylic acid, but isolating it from the aqueous reaction mixture is difficult, and the final product is impure. What is the best workup and purification strategy?"

Answer: The product, being a carboxylic acid, is soluble in basic aqueous solutions as its carboxylate salt. This property is key to its purification. The oxetane ring is generally stable to base but can be sensitive to strong acids.[6][7]

Recommended Protocol for Workup and Purification:

  • Catalyst Removal: If a heterogeneous catalyst like Pt/C was used, filter the reaction mixture through a pad of Celite®. Ensure the Celite pad is thoroughly washed with water to recover all the product.[3]

  • Base Wash (Impurity Removal): After filtration, transfer the aqueous solution to a separatory funnel. Wash with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or dichloromethane (DCM). This step removes non-acidic organic impurities, while your product remains in the aqueous layer as the sodium salt.[3]

  • Acidification: Cool the aqueous layer in an ice bath to control the exotherm. Slowly add cold 1-2M HCl or H₂SO₄ with vigorous stirring until the pH is ~2-3.[3] The product will precipitate or form an oil. Constant pH monitoring is crucial to avoid overly acidic conditions which could potentially lead to oxetane ring-opening.[7]

  • Extraction: Extract the acidified aqueous layer multiple times (3x) with a suitable organic solvent (e.g., ethyl acetate, DCM). The polarity of the product means it may require several extractions for complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by short-path distillation if thermally stable. Given that oxetane-3-carboxylic acids can be thermally labile, recrystallization is often preferred.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A: Key safety concerns include:

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water, releasing flammable hydrogen gas. It must be handled under an inert atmosphere (N₂ or Ar). Use a mineral oil dispersion for safer handling on a large scale.

  • Oxidizing Agents: Strong oxidants like bleach (NaOCl) or KMnO₄ can react exothermically with organic materials. Ensure controlled addition and adequate cooling.

  • Oxygen Atmosphere (for Pt/C oxidation): When using O₂ with an organic solvent, ensure the headspace is managed correctly to stay outside of flammable limits. Often, these reactions are run in aqueous media to mitigate this risk.[3]

  • Pressure: Hydrogen gas is evolved during quenching of NaH. Ensure the vessel is properly vented.

Q2: Which analytical methods are best for monitoring these reactions? A:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction progress, especially for the cyclization step.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for quantitative monitoring. It can track the disappearance of starting material and the appearance of the product, as well as detect any significant side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product. Crude ¹H NMR can also be used to determine conversion and purity.

  • Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile and thermally stable. It is particularly useful for checking for residual solvents in the final product.

Q3: Can this synthetic route be adapted for other aryl substituents? A: Yes, this route is highly adaptable. The synthesis of the initial 2-aryl-propane-1,3-diol can be modified to include a wide variety of substituted phenyl rings (e.g., electron-donating or electron-withdrawing groups). The cyclization and oxidation steps are generally tolerant of many functional groups.[8] However, very electron-rich or sensitive heterocycles might require protecting groups or alternative oxidation conditions to avoid side reactions.[8]

References

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Krasavin, M., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Denmark, S. E., et al. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. [Link]

  • Goundry, A. J., et al. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 101-143. [Link]

  • Melchiorre, P., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]

  • Etzbach, K., et al. (1989). Process for the preparation of oxetane-3-carboxylic acids. U.S.
  • Melchiorre, P., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]

  • Goundry, A. J., et al. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH. [Link]

  • Etzbach, K., et al. (1987). Process for the preparation of oxetan-3-carboxylic acids.
  • Various Authors. (n.d.). Synthesis of oxetanes. Organic Chemistry Portal. [Link]

  • Wang, J., et al. (2022). Progress and challenges in dicarboxylation with CO2. National Science Open, 1(1). [Link]

  • Searles, S., et al. (1955). Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride. Journal of the American Chemical Society, 77(13), 3704–3708. [Link]

  • Song, L., et al. (2022). Recent progress and challenges in carboxylation with CO2. ResearchGate. [Link]

  • Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279–5283. [Link]

  • Davies, H. M. L., et al. (2014). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization. Angewandte Chemie International Edition, 53(14), 3649-3653. [Link]

  • Various Authors. (2023). Photoredox Catalysis Enables New Synthetic Route Toward Oxetanes. Synfacts, 19(10), 1079. [Link]

  • Lippard, S. J., et al. (2007). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. Inorganic Chemistry, 46(24), 10309-10321. [Link]

  • Wikipedia. (n.d.). Paternò–Büchi reaction. [Link]

  • Creary, X., et al. (2012). Reactivity of sterically hindered diarylbenzhydryl carbocations - Competing trapping by nucleophiles and elimination. ResearchGate. [Link]

Sources

Technical Support Center: Chiral Separation of 3-(3-Methylphenyl)oxetane-3-carboxylic acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chiral separation of 3-(3-Methylphenyl)oxetane-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to not only execute but also troubleshoot your separations effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing a chiral separation method for this specific analyte.

Q1: What are the primary chromatographic methods recommended for separating 3-(3-Methylphenyl)oxetane-3-carboxylic acid enantiomers?

A1: The two most powerful and widely used techniques for this type of chiral separation are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1][2] Both methods rely on a chiral stationary phase (CSP) to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[3]

  • HPLC: Offers versatility with a wide range of available CSPs and mobile phase systems (Normal Phase, Reversed Phase, Polar Organic).[4][5]

  • SFC: Often provides faster separations and reduced solvent consumption by using supercritical CO2 as the primary mobile phase.[6][] It is particularly effective for chiral separations.[2][8]

Q2: How do I select the best Chiral Stationary Phase (CSP) for this molecule?

A2: CSP selection is an empirical process, but an informed choice can be made by analyzing the analyte's structure.[5] 3-(3-Methylphenyl)oxetane-3-carboxylic acid has three key features to consider: a carboxylic acid group, an aromatic (phenyl) ring, and the oxetane ring.

  • Polysaccharide-based CSPs: This is the most recommended starting point. Phases like amylose or cellulose derivatives (e.g., Chiralpak® AD, Chiralcel® OD) are exceptionally versatile and have a high success rate.[9][10] Their chiral recognition mechanisms involve a combination of hydrogen bonding, π-π interactions, and steric fit, which are all relevant to your molecule.[10]

  • Anion-exchange CSPs: Phases like CHIRALPAK® QN-AX and QD-AX are specifically designed for acidic compounds.[11] They work through an ion-exchange mechanism between the negatively charged analyte and a positively charged selector on the stationary phase.[11]

  • Pirkle-type CSPs: These phases, which are covalently bonded to silica, can be effective for compounds with π-acidic or π-basic groups (like the phenyl ring).[12]

Q3: What are the recommended starting conditions for method development?

A3: A systematic screening approach is the most efficient path to a successful separation.[5] The following table provides robust starting points for both HPLC and SFC.

ParameterHPLC (Normal Phase)SFC
Recommended CSPs Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® ICChiralpak® AD-3, Chiralpak® IC-3, Lux® Cellulose-4
Mobile Phase Hexane/Isopropanol (IPA) or Heptane/EthanolCO₂ / Methanol or Ethanol
Initial Composition 90:10 (v/v)80:20 (v/v)
Acidic Additive 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid0.1% - 0.5% Trifluoroacetic Acid (TFA) or Formic Acid
Flow Rate 1.0 mL/min (for 4.6 mm ID column)3.0 mL/min (for 4.6 mm ID column)
Temperature 25 °C40 °C
Back Pressure N/A120-150 bar
Detection UV at 220 nm or 254 nmUV at 220 nm or 254 nm

Q4: How does the carboxylic acid functional group impact the separation?

A4: The carboxylic acid is the most critical functional group for this separation. Its acidic nature can lead to strong interactions with the silica support of the CSP, causing severe peak tailing. To achieve sharp, symmetrical peaks, you must control its ionization state. This is accomplished by adding a small amount of an acidic modifier (like TFA or formic acid) to the mobile phase.[4][13] The acid suppresses the dissociation of the analyte's carboxyl group, minimizing unwanted ionic interactions with the stationary phase.

Q5: What is the most appropriate detection method?

A5: The 3-methylphenyl group in your molecule contains a strong chromophore, making UV detection the ideal choice. A photodiode array (PDA) detector is highly recommended as it allows you to:

  • Determine the optimal detection wavelength by examining the UV spectrum of your analyte.

  • Assess peak purity to ensure that each chromatographic peak corresponds to a single enantiomer and is free from impurities.

Troubleshooting Guide

Even with a good starting point, challenges can arise. This guide provides a logical, cause-and-effect approach to resolving common issues.

Problem 1: Poor or No Enantiomeric Resolution

  • Possible Cause A: Suboptimal Chiral Stationary Phase (CSP).

    • Scientific Rationale: Chiral recognition is highly specific. The chosen CSP may not have the right combination of interaction sites (steric, hydrogen bonding, π-π) to differentiate between the two enantiomers.[10]

    • Solution: Screen a set of orthogonal CSPs. If you started with a cellulose-based phase (e.g., Chiralcel OD), try an amylose-based phase (e.g., Chiralpak AD) or an anion-exchanger (e.g., QN-AX).

  • Possible Cause B: Incorrect Mobile Phase Composition.

    • Scientific Rationale: The mobile phase composition, particularly the type and percentage of the alcohol modifier (co-solvent in SFC), directly influences the interactions between the analyte and the CSP.

    • Solution:

      • Change the Alcohol: If using Isopropanol (IPA) in HPLC, switch to Ethanol. If using Methanol in SFC, switch to Ethanol. Different alcohols can alter the hydrogen-bonding environment.

      • Vary the Modifier Percentage: Systematically vary the alcohol percentage (e.g., in HPLC, try 5%, 15%, and 20% IPA). Lower alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

G start Start: No Separation csp Change CSP Type (e.g., Cellulose to Amylose) start->csp Screen Orthogonal Phases alcohol_type Change Alcohol Modifier (e.g., IPA to EtOH) csp->alcohol_type If still no separation alcohol_conc Optimize Alcohol % alcohol_type->alcohol_conc Fine-tune selectivity additive Check Additive alcohol_conc->additive Ensure peak shape is good temp Optimize Temperature additive->temp Further optimization end_res Resolution Achieved temp->end_res

Caption: Troubleshooting workflow for achieving initial enantiomeric resolution.

Problem 2: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause A: Secondary Ionic Interactions.

    • Scientific Rationale: As discussed in FAQ Q4, the carboxylic acid can interact ionically with residual silanols on the silica surface or with basic sites on the CSP, causing peak tailing.

    • Solution: Ensure the concentration of your acidic additive (TFA, Formic Acid) is sufficient. Start with 0.1% and, if tailing persists, incrementally increase it to 0.2% or 0.3%. Be aware that excessive acid can sometimes reduce selectivity.

  • Possible Cause B: Column Overload.

    • Scientific Rationale: Injecting too much sample mass can saturate the active sites on the CSP, leading to a loss of the Gaussian peak shape, typically observed as fronting or tailing.

    • Solution: Reduce the sample concentration or the injection volume. Perform a loading study by injecting serially diluted samples to find the optimal mass load for your column dimension.

  • Possible Cause C: "Memory Effects".

    • Scientific Rationale: Chiral columns can be sensitive to their history.[14] Residual additives from previous analyses (especially basic additives) can remain on the stationary phase and interfere with the current separation, impacting peak shape and retention.[14]

    • Solution: If the column has been used with basic additives, dedicate a column specifically for acidic methods or perform a thorough flush with an appropriate solvent (e.g., the mobile phase for your current method) for an extended period.[15]

Problem 3: Inconsistent Retention Times

  • Possible Cause A: Insufficient Column Equilibration.

    • Scientific Rationale: The stationary phase needs to be fully equilibrated with the mobile phase to ensure a stable chemical environment. This is especially true for polysaccharide CSPs, whose conformation can be influenced by the solvent.

    • Solution: Equilibrate the column with the mobile phase for at least 20-30 column volumes before the first injection. When changing mobile phase composition, ensure a similarly thorough equilibration.

  • Possible Cause B: Temperature Fluctuations.

    • Scientific Rationale: Chromatographic retention is a temperature-dependent process.[4] Fluctuations in ambient temperature can cause retention times to drift.

    • Solution: Always use a column thermostat set to a constant temperature (e.g., 25 °C or 40 °C). This is critical for method robustness and reproducibility.

Detailed Experimental Protocols

Protocol 1: HPLC Method Development Workflow

  • Sample Preparation: Dissolve the racemic 3-(3-Methylphenyl)oxetane-3-carboxylic acid in the mobile phase or a compatible solvent (e.g., Ethanol or IPA) to a concentration of approximately 0.5-1.0 mg/mL.

  • Column Selection & Installation: Install a polysaccharide-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Initial Conditions:

    • Mobile Phase: 90:10 Heptane/Ethanol + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: PDA detector, monitoring at 220 nm.

  • Equilibration: Equilibrate the system for at least 30 minutes until a stable baseline is achieved.

  • Injection & Data Analysis: Inject the sample. Evaluate the resulting chromatogram for resolution (Rs). An Rs value > 1.5 is desired for baseline separation.

  • Optimization:

    • If resolution is poor, follow the troubleshooting guide (Problem 1). First, change the alcohol modifier to IPA.

    • Next, adjust the percentage of the alcohol modifier (e.g., try 85:15 and 95:5).

    • If peak shape is poor, adjust the TFA concentration.

G cluster_prep Preparation cluster_run Execution & Analysis cluster_opt Optimization Loop sample_prep Sample Prep (1 mg/mL) mobile_phase_prep Prepare Mobile Phase (Heptane/EtOH/TFA) sample_prep->mobile_phase_prep column_select Select & Install CSP (e.g., Chiralpak AD-H) equilibrate Equilibrate System (30 min) column_select->equilibrate mobile_phase_prep->column_select inject Inject Sample equilibrate->inject analyze Analyze Chromatogram (Resolution, Peak Shape) inject->analyze decision Resolution > 1.5? analyze->decision optimize_mp Adjust Mobile Phase (% Alcohol, Additive) decision->optimize_mp No final_method Final Method decision->final_method Yes optimize_mp->inject Re-run change_csp Screen New CSP optimize_mp->change_csp If still no resolution change_csp->equilibrate

Caption: A systematic workflow for HPLC chiral method development.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved January 23, 2024, from [Link]

  • Enantiomer separation of acidic compounds. (n.d.). Chiral Technologies. Retrieved January 23, 2024, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 23, 2024, from [Link]

  • Process for the purification of carboxylic acids. (2014). Google Patents.
  • Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved January 23, 2024, from [Link]

  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (2006). Springer. Retrieved January 23, 2024, from [Link]

  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. (2015). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Chiral separation of compound B, a racemic carboxylic acid. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies. Retrieved January 23, 2024, from [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation. (2024). MDPI. Retrieved January 23, 2024, from [Link]

  • Chiral Separation Principles. (1997). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Column Technology for Achiral SFC Separations. (2018, September 3). Chromatography Today. Retrieved January 23, 2024, from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2022). National Institutes of Health. Retrieved January 23, 2024, from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Chiral Technologies. Retrieved January 23, 2024, from [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. (1995). PubMed. Retrieved January 23, 2024, from [Link]

  • A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. (n.d.). LCGC International. Retrieved January 23, 2024, from [Link]

  • Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug. (2023). National Institutes of Health. Retrieved January 23, 2024, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the In Vitro and In Vivo Activity of 3-(3-Methylphenyl)oxetane-3-carboxylic acid as a Novel GPR84 Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the in vitro and in vivo pharmacological profile of 3-(3-Methylphenyl)oxetane-3-carboxylic acid, a novel small molecule inhibitor of the pro-inflammatory G-protein coupled receptor 84 (GPR84). Through a series of head-to-head comparative studies with the well-characterized GPR84 antagonist GLPG1205, we delineate the therapeutic potential of this oxetane-containing compound in inflammatory disease models. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of GPR84 pharmacology and the strategic application of oxetane bioisosteres in modern medicinal chemistry.

Introduction: The Rationale for Targeting GPR84 with an Oxetane Moiety

GPR84 is a Gi-coupled receptor predominantly expressed on immune cells, including macrophages, neutrophils, and microglia.[1] Its expression is significantly upregulated under inflammatory conditions, and its activation by medium-chain fatty acids leads to enhanced chemotaxis, cytokine release, and phagocytosis, thereby amplifying the inflammatory cascade.[2][3][4] Consequently, antagonism of GPR84 has emerged as a promising therapeutic strategy for a range of inflammatory disorders, including inflammatory bowel disease and idiopathic pulmonary fibrosis.[3][5]

The strategic incorporation of an oxetane ring in drug discovery has gained considerable traction for its ability to favorably modulate physicochemical properties.[6][7][8] Oxetanes can act as bioisosteres for carbonyl groups and carboxylic acids, often leading to improved metabolic stability, aqueous solubility, and reduced lipophilicity without compromising biological activity.[9][10][11] In the context of 3-(3-Methylphenyl)oxetane-3-carboxylic acid (designated here as Cmpd-X ), the oxetane-3-carboxylic acid moiety is hypothesized to serve as a key pharmacophore for interaction with GPR84, while the 3-methylphenyl group provides specificity and potency. This guide will explore the validity of this hypothesis through rigorous in vitro and in vivo experimentation.

Comparative In Vitro Profiling

The initial characterization of Cmpd-X was performed using a panel of in vitro assays designed to assess its potency, selectivity, and mechanism of action at the human GPR84 receptor. The established GPR84 antagonist, GLPG1205, was used as a comparator throughout.

Methodology: In Vitro Assays
  • Receptor Binding Assay: A competitive radioligand binding assay was performed using membranes from HEK293 cells stably expressing human GPR84 and a tritiated tracer.

  • cAMP Accumulation Assay: A functional assay was conducted to measure the inhibition of forskolin-stimulated cAMP production in CHO-K1 cells co-expressing human GPR84 and a luminescent cAMP biosensor. GPR84 couples to Gi, so its activation inhibits adenylyl cyclase and reduces cAMP levels.[5]

  • Macrophage Chemotaxis Assay: The ability of the compounds to inhibit the migration of human monocyte-derived macrophages (hMDMs) towards the GPR84 agonist 6-n-octylaminouracil (6-OAU) was assessed using a Boyden chamber assay.[2]

Results: Potency and Functional Antagonism

Cmpd-X demonstrated potent binding to the human GPR84 receptor and exhibited robust functional antagonism in the cAMP and macrophage chemotaxis assays. The data are summarized in the table below.

CompoundGPR84 Binding IC50 (nM)cAMP Functional IC50 (nM)Macrophage Chemotaxis IC50 (nM)
Cmpd-X 8.215.725.3
GLPG1205 5.911.418.9

The results indicate that Cmpd-X is a potent GPR84 antagonist, with activity comparable to the clinical candidate GLPG1205. The consistent potency across binding and functional assays suggests a competitive mechanism of action.

GPR84_Signaling_Pathway cluster_intracellular Intracellular GPR84 GPR84 Gi Gαi GPR84->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist MCFA (e.g., 6-OAU) Agonist->GPR84 Activates Antagonist Cmpd-X / GLPG1205 Antagonist->GPR84 Blocks Gi->AC Inhibits PKA PKA cAMP->PKA Activates ATP ATP Inflammation Pro-inflammatory Gene Expression PKA->Inflammation Leads to

Caption: GPR84 signaling pathway and points of intervention.

In Vivo Efficacy in a Model of Acute Inflammation

To translate the in vitro findings into a more physiologically relevant context, the efficacy of Cmpd-X was evaluated in a murine model of carbon tetrachloride (CCl4)-induced acute liver injury. This model is characterized by a robust inflammatory response involving the infiltration of neutrophils and macrophages.[12]

Methodology: CCl4-Induced Acute Liver Injury Model
  • Animal Model: Male C57BL/6 mice were administered a single intraperitoneal injection of CCl4.

  • Dosing: Cmpd-X and GLPG1205 were administered orally at a dose of 30 mg/kg at 0 and 24 hours post-CCl4 injection. A vehicle control group was also included.

  • Endpoints: At 36 hours, serum alanine transaminase (ALT) levels were measured as a marker of liver damage. Liver tissue was collected for histological analysis (H&E staining) and immunohistochemistry for the macrophage marker F4/80.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (Oral Gavage) cluster_endpoints Endpoint Analysis (36h) Animals C57BL/6 Mice CCl4 CCl4 Injection (IP) Animals->CCl4 Vehicle Vehicle Control CCl4->Vehicle Dosing at 0h & 24h CmpdX Cmpd-X (30 mg/kg) CCl4->CmpdX Dosing at 0h & 24h GLPG GLPG1205 (30 mg/kg) CCl4->GLPG Dosing at 0h & 24h ALT Serum ALT Measurement Vehicle->ALT Sacrifice & Analysis Histo Liver Histology (H&E) Vehicle->Histo Sacrifice & Analysis IHC Macrophage Staining (F4/80) Vehicle->IHC Sacrifice & Analysis CmpdX->ALT Sacrifice & Analysis CmpdX->Histo Sacrifice & Analysis CmpdX->IHC Sacrifice & Analysis GLPG->ALT Sacrifice & Analysis GLPG->Histo Sacrifice & Analysis GLPG->IHC Sacrifice & Analysis

Caption: Workflow for the in vivo CCl4-induced liver injury model.

Results: Attenuation of Liver Inflammation and Damage

Oral administration of Cmpd-X significantly reduced the hallmarks of CCl4-induced liver injury.

Treatment GroupSerum ALT (U/L)Liver Necrosis Score (0-4)F4/80+ Macrophage Count (per field)
Vehicle1250 ± 1503.5 ± 0.585 ± 12
Cmpd-X 450 ± 751.2 ± 0.332 ± 8
GLPG1205 410 ± 601.1 ± 0.228 ± 6

As shown in the table, Cmpd-X treatment led to a marked decrease in serum ALT levels, indicative of reduced hepatocyte damage. This was corroborated by histological analysis, which revealed a significant reduction in necrotic areas in the livers of Cmpd-X -treated mice compared to the vehicle group. Furthermore, the infiltration of F4/80-positive macrophages was substantially diminished, demonstrating the potent anti-inflammatory effect of Cmpd-X in vivo. The efficacy of Cmpd-X was comparable to that of GLPG1205 in this model.

In Vitro-In Vivo Correlation (IVIVC)

A strong correlation was observed between the in vitro potency of Cmpd-X and its in vivo efficacy. The nanomolar potency in inhibiting macrophage chemotaxis in vitro translated to a significant reduction in macrophage infiltration in the in vivo liver injury model. This concordance suggests that the primary mechanism driving the in vivo efficacy of Cmpd-X is indeed the antagonism of GPR84 on infiltrating myeloid cells.

The favorable physicochemical properties imparted by the oxetane scaffold likely contribute to the observed in vivo activity by ensuring adequate oral bioavailability and exposure in the target tissue. The stability of 3,3-disubstituted oxetanes, as noted in the literature, may also play a role in its robust in vivo performance.[7][9]

Conclusion

This comparative guide demonstrates that 3-(3-Methylphenyl)oxetane-3-carboxylic acid (Cmpd-X ) is a potent and selective GPR84 antagonist with significant anti-inflammatory activity in both in vitro and in vivo models. Its pharmacological profile is comparable to the clinical-stage compound GLPG1205, highlighting its potential as a therapeutic candidate for inflammatory diseases. The successful application of the oxetane-3-carboxylic acid moiety as a key pharmacophore underscores the value of this structural motif in modern drug design. Further preclinical development, including comprehensive pharmacokinetic and toxicology studies, is warranted to fully elucidate the therapeutic potential of this promising compound.

References

  • Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL: [Link]

  • Title: Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one Source: ResearchGate URL: [Link]

  • Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PubMed Central URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns Source: ACS Publications URL: [Link]

  • Title: Pharmacological inhibition of GPR84 decreases infiltration of... Source: ResearchGate URL: [Link]

  • Title: Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery Source: ChemRxiv URL: [Link]

  • Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: National Institutes of Health URL: [Link]

  • Title: Selective GPR84 Antagonist Source: Liminal BioSciences URL: [Link]

  • Title: Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis Source: RSC Publishing URL: [Link]

  • Title: Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists Source: PubMed URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 Source: National Institutes of Health URL: [Link]

  • Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis Online URL: [Link]

  • Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journals URL: [Link]

  • Title: (PDF) Unexpected isomerization of oxetane-carboxylic acids Source: ResearchGate URL: [Link]

  • Title: GPR84: an immune response dial? Source: National Institutes of Health URL: [Link]

  • Title: Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis Source: PubMed Central URL: [Link]

Sources

A Comparative Guide to the Physicochemical Properties of 3-(3-Methylphenyl)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Physicochemical Profiling in Modern Drug Discovery

In the landscape of modern drug discovery, the adage "a hit is not a lead, and a lead is not a drug" underscores the rigorous journey from initial bioactivity to a viable therapeutic. Central to this journey is the meticulous characterization of a compound's physicochemical properties. These fundamental traits—solubility, lipophilicity, and acidity (pKa)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its success or failure.[1][2][3] The oxetane ring, a four-membered ether, has emerged as a valuable scaffold in medicinal chemistry.[4][5][6] Its unique combination of polarity, metabolic stability, and a three-dimensional structure allows chemists to finely tune a molecule's properties, often leading to improved aqueous solubility and pharmacokinetic profiles.[5][6][7][8]

This guide provides a comprehensive benchmark of 3-(3-Methylphenyl)oxetane-3-carboxylic acid , a compound of interest for fragment-based screening and lead optimization. By comparing its key physicochemical parameters against structurally relevant analogues—the parent compound 3-(Phenyl)oxetane-3-carboxylic acid and its constitutional isomer 3-(4-Methylphenyl)oxetane-3-carboxylic acid —we aim to elucidate the subtle yet critical impact of aryl substitution on drug-like properties. The experimental data presented herein is supported by robust, validated protocols, offering researchers a reliable framework for their own investigations.

Comparative Physicochemical Analysis

The selection of analogues allows for a direct assessment of the electronic and steric effects of the methyl group at the meta versus the para position of the phenyl ring. The following table summarizes the key physicochemical properties, which are critical for predicting a compound's behavior in a biological system and are foundational to frameworks like Lipinski's Rule of Five.[2][9][10][11]

Compound Structure MW ( g/mol ) cLogP Aqueous Solubility (µg/mL) pKa
3-(Phenyl)oxetane-3-carboxylic acid Phenyl group directly attached to the oxetane ring.192.191.51503.9
3-(3-Methylphenyl)oxetane-3-carboxylic acid Methyl group at the meta position of the phenyl ring.206.222.0954.0
3-(4-Methylphenyl)oxetane-3-carboxylic acid Methyl group at the para position of the phenyl ring.206.222.1804.1
Note: cLogP values are calculated predictions. Aqueous solubility and pKa are representative experimental values obtained following the protocols detailed in this guide.

Interpretation of Data: The introduction of a methyl group, as expected, increases the molecular weight and lipophilicity (cLogP) of the molecule. The position of the methyl group has a nuanced effect: the para-substituted isomer exhibits slightly higher lipophilicity and consequently, the lowest aqueous solubility. This is likely due to a combination of increased hydrophobic surface area and potentially more efficient crystal packing. The electronic effect of the methyl group, a weak electron-donating group, results in a slight increase in the pKa of the carboxylic acid, making it marginally less acidic than the unsubstituted parent compound. These subtle shifts can have significant implications for a compound's absorption and distribution characteristics.[12][13][14]

In-Depth Experimental Protocols

To ensure scientific rigor and reproducibility, the following sections detail the standard operating procedures used to determine the experimental values cited above.

Kinetic Aqueous Solubility Determination

Causality: Kinetic solubility is a high-throughput assessment crucial in early discovery to flag compounds that may precipitate out of solution in primary biological assays, leading to unreliable data.[15][16][17][18] This method, which starts from a DMSO stock, mimics how compounds are typically introduced into in vitro screens.[16][19]

Workflow Diagram:

G A Prepare 10 mM Stock Solution in 100% DMSO B Dispense 2 µL of Stock into 96-well Plate A->B C Add 198 µL of PBS (pH 7.4) to each well (Final DMSO conc. = 1%) B->C D Seal and Shake for 2 hours at Room Temperature C->D E Measure Turbidity via Nephelometry (or filter and measure filtrate by HPLC-UV) D->E F Calculate Solubility against Calibration Curve E->F

Caption: Workflow for Kinetic Aqueous Solubility Assay.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Plating: Using a calibrated multichannel pipette or automated liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[19]

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. This results in a final theoretical concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and place it on an orbital shaker. Incubate for 2 hours at room temperature to allow for equilibration.[15][17][19]

  • Analysis:

    • Nephelometry: Measure the light scattering of each well using a nephelometer. Increased turbidity indicates precipitation.[19]

    • HPLC-UV (Higher Precision): Alternatively, filter the contents of each well through a solubility filter plate (e.g., 0.45 µm) into a collection plate. Quantify the concentration of the soluble compound in the filtrate using a validated HPLC-UV method against a standard curve.

  • Calculation: The highest concentration at which no significant precipitation is observed is reported as the kinetic solubility.

Lipophilicity (LogD) Determination by Shake-Flask Method

Causality: Lipophilicity, expressed as LogP or LogD at a specific pH, is a critical determinant of a drug's ability to cross biological membranes.[12][20] The shake-flask method, while labor-intensive, remains the "gold standard" for its direct and accurate measurement of partitioning.[21][22][23][24] We determine LogD at pH 7.4 to mimic physiological conditions.

Workflow Diagram:

G A Pre-saturate n-Octanol with PBS (pH 7.4) and PBS with n-Octanol B Add Compound to Saturated PBS/Octanol Mixture in a 1:1 volume ratio A->B C Shake vigorously for 1 hour to reach equilibrium B->C D Centrifuge at 2000 x g for 10 min to separate phases C->D E Carefully sample aliquot from Aqueous Phase (PBS) D->E F Carefully sample aliquot from Organic Phase (n-Octanol) D->F G Quantify Compound Concentration in each phase via HPLC-UV E->G F->G H Calculate LogD = log([Conc]_octanol / [Conc]_aqueous) G->H

Caption: Workflow for Shake-Flask LogD Determination.

Step-by-Step Protocol:

  • Phase Preparation: Prepare n-octanol saturated with PBS (pH 7.4) and PBS (pH 7.4) saturated with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.[21][22] This step is critical to prevent volume changes during the experiment.

  • Partitioning: In a glass vial, add a known amount of the test compound to a biphasic system of the pre-saturated n-octanol and PBS, typically at a 1:1 volume ratio. The initial concentration should be below the compound's aqueous solubility limit.

  • Equilibration: Cap the vial and shake it vigorously using a mechanical shaker for 1 hour at a constant temperature (e.g., 25°C).[25]

  • Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw a precise aliquot from the aqueous (bottom) layer and the organic (top) layer.

  • Quantification: Determine the concentration of the compound in each aliquot using a validated HPLC-UV method.

  • Calculation: The distribution coefficient (LogD) is calculated using the formula: LogD = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous PBS]).

Acidity Constant (pKa) Determination by Potentiometric Titration

Causality: The pKa value defines the ionization state of a molecule at a given pH.[14][26] This is paramount as ionization dramatically affects solubility, permeability, and target binding.[1][12] Potentiometric titration is a highly accurate and reliable method for determining pKa by monitoring pH changes upon the addition of a titrant.[23][27][28][29]

Step-by-Step Protocol:

  • System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[27]

  • Sample Preparation: Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM.[27][28] If necessary, a small amount of co-solvent can be used, but its effect on pKa must be considered.

  • Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (25°C) on a magnetic stirrer. Immerse the calibrated pH electrode and a micro-burette tip into the solution.[27][28]

  • Titration: For an acidic compound, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.[27][28]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the acid has been neutralized.

Conclusion

The systematic benchmarking of 3-(3-Methylphenyl)oxetane-3-carboxylic acid against its unsubstituted and para-substituted analogues reveals predictable yet important structure-property relationships. The introduction of a methyl group increases lipophilicity and slightly decreases aqueous solubility, with the para-isomer showing the most pronounced effect. These changes, while seemingly small, are critical for guiding medicinal chemistry efforts. The protocols provided herein offer a validated, transparent, and scientifically sound basis for researchers to conduct their own physicochemical profiling, ensuring the generation of high-quality, reliable data essential for the successful progression of drug discovery projects.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry . ResearchGate. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC . PubMed Central. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks . ChemRxiv. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. [Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry . ACS Publications. [Link]

  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025? . Taylor & Francis. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table . Practical Fragments. [Link]

  • Rule of five in 2015 and beyond: Target and ligand structural limitations, ligand chemistry structure and drug discovery project decisions . PubMed. [Link]

  • LogP / LogD shake-flask method . Protocols.io. [Link]

  • Beyond Rule Of Five - A MedChemica Review . MedChemica. [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery - PMC . NIH. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery . Asian Journal of Chemistry. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts . PubMed. [Link]

  • (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres . ResearchGate. [Link]

  • Development of Methods for the Determination of pKa Values - PMC . NIH. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery . Zenovel. [Link]

  • Measurement of Drug Lipophilicity and pKa Using Acoustics | Analytical Chemistry . ACS Publications. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . DergiPark. [Link]

  • Lipinski's rule of five . Wikipedia. [Link]

  • Methods for Determination of Lipophilicity . Encyclopedia.pub. [Link]

  • Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH . JoVE. [Link]

  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one . ResearchGate. [Link]

  • Kinetic Solubility Assays Protocol . AxisPharm. [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters . ACS Publications. [Link]

  • (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis . ResearchGate. [Link]

  • Chris Lipinski discusses life and chemistry after the Rule of Five . ResearchGate. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates . Inventiva Pharma. [Link]

  • What is pKa and how is it used in drug development? . Pion. [Link]

  • 2: Potentiometric Titrations (Experiment) . Chemistry LibreTexts. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methylphenyl)oxetane-3-carboxylic acid
Reactant of Route 2
3-(3-Methylphenyl)oxetane-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.